molecular formula C15H20BNO4 B8045986 4-Tert-butylphenylboronic acid mida ester

4-Tert-butylphenylboronic acid mida ester

Cat. No.: B8045986
M. Wt: 289.14 g/mol
InChI Key: XERUPHPEYRSGRY-UHFFFAOYSA-N
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Description

4-Tert-butylphenylboronic acid mida ester is a useful research compound. Its molecular formula is C15H20BNO4 and its molecular weight is 289.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butylphenylboronic acid mida ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butylphenylboronic acid mida ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-15(2,3)11-5-7-12(8-6-11)16-20-13(18)9-17(4)10-14(19)21-16/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERUPHPEYRSGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 4-Tert-butylphenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Tert-butylphenylboronic acid MIDA ester , a specialized organoboron building block used in iterative cross-coupling (ICC) and automated small molecule synthesis.

Executive Summary

4-Tert-butylphenylboronic acid MIDA ester represents a class of amphoteric,


-hybridized boronates derived from the condensation of 4-tert-butylphenylboronic acid and N-methyliminodiacetic acid (MIDA). Unlike traditional boronic acids, which are prone to protodeboronation, trimerization (boroxine formation), and oxidation, this MIDA ester exists as an air-stable, free-flowing crystalline solid.

Its core utility lies in its orthogonality : the MIDA ligand dampens the Lewis acidity of the boron center, rendering it inert to transmetallation under anhydrous cross-coupling conditions. This allows the compound to survive multiple synthetic steps before being "activated" via mild aqueous hydrolysis to release the reactive boronic acid species.

Part 1: Molecular Architecture & Physiochemical Properties

Structural Identity

The compound is characterized by a tetrahedral boron center coordinated by the tridentate MIDA ligand. This coordination saturates the boron's p-orbital, effectively shutting down its reactivity until deprotection.

PropertySpecification
Systematic Name 2-(4-(tert-butyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Molecular Formula

Precursor CAS 123324-71-0 (4-tert-butylphenylboronic acid)
Hybridization Boron (

, Tetrahedral)
Coordination B-N dative bond (approx. 1.6–1.7 Å length)
Appearance White, crystalline solid
Solubility Profile

A critical feature of MIDA boronates is their binary solubility, which enables "Catch-and-Release" purification on silica gel.

  • Soluble in: DMSO, DMF, Acetonitrile, Acetone, THF.

  • Sparingly Soluble/Insoluble in: Diethyl ether, Hexanes, Water, Toluene (cold).

Technical Insight: The insolubility in ether allows for easy precipitation during synthesis, while solubility in THF/MeCN facilitates chromatographic purification. The compound elutes slowly on silica gel due to its polarity, often requiring polar eluents (e.g., EtOAc/MeCN mixtures).

Stability Characteristics[1]
  • Atmospheric Stability: Indefinitely stable to air and moisture at room temperature.

  • Chromatographic Stability: Fully compatible with standard silica gel flash chromatography.

  • Chemical Inertness: Resistant to anhydrous Pd-catalyzed cross-coupling conditions, oxidants (e.g., Jones reagent), and mild acids.

Part 2: Mechanistic Framework

The "Slow-Release" Mechanism

The MIDA ester functions as a pronucleophile. Under anhydrous conditions, the B-N bond remains intact, preventing the transmetallation step in the Suzuki-Miyaura cycle. Upon exposure to aqueous base (e.g.,


 or NaOH), the MIDA ligand hydrolyzes, reverting the boron to its reactive 

boronic acid state.

Kinetic Advantage: In "slow-release" protocols (using weak aqueous base), the concentration of free boronic acid is kept low. This suppresses competitive homocoupling and protodeboronation pathways, significantly boosting yields for unstable substrates.

Iterative Cross-Coupling (ICC)

This compound is a staple in ICC platforms. It can serve as the "protected" partner in a coupling reaction involving a separate haloboronic acid, allowing for the sequential assembly of complex small molecules without intermediate activation steps.

Part 3: Experimental Protocols

Synthesis of 4-Tert-butylphenyl MIDA Boronate

Derived from standard Dean-Stark protocols (Gillis & Burke, JACS 2007).

Reagents:

  • 4-tert-butylphenylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene:DMSO (10:1 ratio)

Procedure:

  • Setup: Equip a round-bottom flask with a stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Suspend the boronic acid and MIDA in the Toluene/DMSO mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Water generated by the condensation is azeotropically removed via the Dean-Stark trap.

  • Monitoring: Continue reflux for 12–16 hours or until water collection ceases.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimum amount of Acetone/THF and precipitate by adding Diethyl Ether. Filter the resulting white solid.

  • Yield: Typically >85%.

"Slow-Release" Cross-Coupling Condition

Standard protocol for coupling MIDA boronates with Aryl Chlorides/Bromides.

Reagents:

  • 4-Tert-butylphenyl MIDA boronate (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (catalytic) + SPhos (ligand)
    
  • Base:

    
     (3.0 M aqueous solution)
    
  • Solvent: Dioxane[1][2]

Procedure:

  • Combine the MIDA boronate, aryl halide, and Pd catalyst/ligand in a vial.

  • Add Dioxane and the aqueous

    
     solution (typically 5:1 Dioxane:Water ratio).
    
  • Heat to 60°C with stirring for 6–24 hours.

  • Mechanism: The base slowly hydrolyzes the MIDA ligand, releasing the active boronic acid which immediately enters the catalytic cycle.

Part 4: Visualization & Logic

Diagram: The Slow-Release Activation Pathway

The following diagram illustrates the transformation from the inert MIDA ester to the reactive catalytic species.

MIDA_Activation MIDA_Ester MIDA Ester (sp3 Boron, Inert) Hydrolysis Hydrolysis (aq. NaOH or K3PO4) MIDA_Ester->Hydrolysis Base + H2O Boronic_Acid Free Boronic Acid (sp2 Boron, Reactive) Hydrolysis->Boronic_Acid Release of MIDA Ligand Pd_Cycle Pd(II) Transmetallation (Cross-Coupling) Boronic_Acid->Pd_Cycle Enters Catalytic Cycle

Caption: Activation pathway of MIDA boronates. The sp3 hybridization prevents transmetallation until hydrolysis restores the sp2 geometry.

Diagram: Iterative Cross-Coupling Workflow

This workflow demonstrates how the MIDA ester allows for sequential bond formation.

ICC_Workflow Start Halo-MIDA Boronate (Bifunctional) Coupling1 Coupling 1 (Reaction at Halide only) Start->Coupling1 Pd(0), Anhydrous Base Intermediate Intermediate MIDA Ester (Purified via Silica) Coupling1->Intermediate Intact MIDA Group Deprotection Deprotection (Hydrolysis to Boronic Acid) Intermediate->Deprotection aq. Base Coupling2 Coupling 2 (Reaction at Boron) Deprotection->Coupling2 New Aryl Halide

Caption: The Iterative Cross-Coupling (ICC) cycle enabled by the stability of the MIDA protecting group during the first coupling step.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society, 132(34), 12048–12059.

  • Sigma-Aldrich. "4-tert-Butylphenylboronic acid (Precursor Data)." Product Specification.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Molecular Structure and Stability of 4-tert-Butylphenyl MIDA Boronate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottled" Boronic Acid

In the high-stakes environment of drug discovery, the stability of building blocks dictates the reproducibility of structure-activity relationship (SAR) campaigns. Boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling, yet they suffer from inherent instability—prone to protodeboronation, oxidation, and trimerization into boroxines.

4-tert-butylphenyl MIDA boronate represents a paradigmatic solution to these challenges. By complexing the boron center with N-methyliminodiacetic acid (MIDA), the hybridization of boron is shifted from a reactive, planar sp² state to a chemically inert, tetrahedral sp³ state.[1] This guide provides a deep technical analysis of this molecular architecture, detailing why this specific scaffold offers superior shelf-life and how to leverage its "slow-release" mechanism for high-fidelity iterative synthesis.

Molecular Architecture: The sp³ Cage

The stability of 4-tert-butylphenyl MIDA boronate is not merely a function of steric bulk from the tert-butyl group; it is a fundamental electronic reconfiguration of the boron center.

The B-N Dative Bond

Unlike standard boronic acids, where the boron atom possesses a vacant p-orbital (Lewis acidic) susceptible to nucleophilic attack, the MIDA ligand occupies this orbital via an intramolecular dative bond from the nitrogen atom.

  • Hybridization Shift: The boron atom transitions from sp² (trigonal planar) to sp³ (tetrahedral) .

  • Bond Lengths: Crystallographic data for aryl MIDA boronates typically reveals a B-N bond length of approx. 1.6–1.7 Å, confirming a strong transannular interaction that locks the conformation.

  • The tert-Butyl Contribution: The para-tert-butyl group acts as a lipophilic anchor. While the MIDA cage provides polarity (enhancing solubility in polar aprotic solvents like DMSO/MeCN), the tert-butyl group ensures the compound retains solubility in organic cross-coupling solvents (THF, Dioxane) once the reaction temperature is elevated, without interfering with the B-N coordination.

Structural Visualization

The following diagram contrasts the reactive Boronic Acid state with the inert MIDA Boronate state.

MIDA_Structure cluster_0 Reactive State (sp2) cluster_1 Protected State (sp3) BA 4-tBu-Ph-B(OH)2 (Vacant p-orbital) MIDA 4-tBu-Ph-B(MIDA) (Filled p-orbital via N->B) BA->MIDA + MIDA Ligand - 2 H2O MIDA->BA Hydrolysis (Aq. Base)

Figure 1: Structural equilibrium between the reactive boronic acid and the MIDA boronate cage.[2]

Stability Profile & Mechanistic Insights

The utility of 4-tert-butylphenyl MIDA boronate lies in its amphoteric nature : it is stable on the shelf but reactive in situ.

Benchtop and Chromatographic Stability[1][3][4][5]
  • Air/Moisture: Indefinitely stable as a solid at room temperature. The sp³ cage prevents atmospheric oxidation of the C-B bond.

  • Silica Gel: Unlike free boronic acids which streak or decompose on silica, MIDA boronates are discrete, non-polar entities compatible with standard flash chromatography (EtOAc/Hexanes or MeOH/DCM).

  • Reagent Compatibility: The MIDA group tolerates Jones oxidation, PCC, and reductive conditions, allowing chemical modification of the aryl ring (if functionalized) without affecting the boron center.

The "Slow-Release" Mechanism

For cross-coupling, the MIDA boronate must hydrolyze back to the boronic acid. This occurs via two distinct kinetic pathways depending on pH.

ParameterBase-Mediated Pathway (

)
Neutral Pathway (

)
Condition High [OH⁻] (e.g., 1M NaOH)Low [OH⁻] (e.g., K₃PO₄/H₂O)
Rate Fast (Minutes)Slow (Hours)
Mechanism OH⁻ attacks MIDA carbonylWater cluster attacks B-N bond
Application Rapid DeprotectionSlow-Release Cross-Coupling

Why Slow Release Matters: Unstable boronic acids decompose (protodeboronation) faster than they cross-couple. By using mild aqueous base (K₃PO₄), the MIDA boronate releases the active boronic acid slowly, keeping its concentration low but constant. This prevents decomposition pathways from dominating, ensuring high yields even with difficult substrates.

Experimental Protocols

Standard Operating Procedures for utilizing 4-tert-butylphenyl MIDA boronate.

Synthesis of 4-tert-butylphenyl MIDA Boronate

Reagents: 4-tert-butylphenylboronic acid (1.0 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Dissolution: Dissolve 4-tert-butylphenylboronic acid in Toluene. Add MIDA and DMSO.[3]

  • Reflux: Heat to reflux (110°C) with vigorous stirring. Water is azeotropically removed.

  • Monitoring: Reaction is complete when water collection ceases (approx. 3-12 h).

  • Workup: Cool to RT. The MIDA boronate often precipitates. If not, concentrate solvent.

  • Purification: Wash the solid with Et₂O or H₂O to remove excess MIDA. Recrystallize from MeCN/Et₂O if necessary.

    • Checkpoint: Product should be a white, crystalline solid.

"Slow-Release" Cross-Coupling Protocol

Objective: Coupling 4-tert-butylphenyl MIDA boronate with an aryl chloride.

  • Reaction Mix: Combine Aryl Chloride (1.0 equiv), MIDA Boronate (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv) in a vial.

  • Solvent: Add Dioxane:H₂O (5:1 ratio, 0.1 M concentration).

  • Base: Add K₃PO₄ (3.0 equiv). Crucial: Do not use strong bases like NaOH or KOH for slow release.

  • Cycle: Heat to 60°C for 6–24 hours.

  • Mechanism: The K₃PO₄ buffers the solution, promoting the slow hydrolysis of the MIDA cage, releasing the active species to enter the catalytic cycle immediately.

CrossCoupling cluster_cycle Slow-Release Catalytic Cycle MIDA_Start MIDA Boronate (Reservoir) Hydrolysis Slow Hydrolysis (aq. K3PO4) MIDA_Start->Hydrolysis Active_BA Boronic Acid (Active Species) Hydrolysis->Active_BA Rate Limiting Step Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Active_BA->Pd_Cycle Transmetallation Product Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 2: The kinetic regulation of the active boronic acid species prevents decomposition.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716-6717.

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131, 6961-6963.

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry, 2016 , 8, 1067–1075.

  • Sigma-Aldrich. "MIDA Boronates Technical Guide." [1][4]

Sources

Solubility Profile of MIDA Esters in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utility of N-Methyliminodiacetic acid (MIDA) boronates in iterative cross-coupling (ICC) is predicated on a specific physicochemical duality: they are stable, silica-compatible intermediates that can be "switched" on to reveal reactive boronic acids.[1][2][3][4] This guide details the solubility profile that governs this switch. Understanding the solubility differential between polar aprotic solvents (THF, Acetone) and ethers/hydrocarbons is critical for two primary workflows: non-chromatographic purification (precipitation) and controlled-release cross-coupling (reaction kinetics).

The Physicochemical Basis of MIDA Solubility

The MIDA boronate motif consists of a rigid, bicyclic cage formed by the datively bonded nitrogen-boron (B←N) interaction. This cage imparts significant polarity to the molecule, overriding the lipophilicity of smaller organic R-groups.

  • The "Amphipathic" Duality:

    • MIDA Headgroup: Highly polar, rigid, and Lewis-acid base saturated. It drives solubility in polar aprotic solvents.

    • R-Group (Ligand): Varies from hydrophilic (pyridyl) to lipophilic (long alkyl chains).

    • Dominant Effect: For most aryl and heteroaryl MIDA esters, the polar headgroup dominates, rendering them insoluble in diethyl ether and hexanes—a property exploited for purification. However, as the lipophilicity of the R-group increases (e.g., >C10 alkyl chains), solubility in ethers increases, necessitating modified purification protocols.

Solubility Profile by Solvent Class[5]

The following table categorizes solvents based on their interaction with standard Aryl-MIDA boronates (e.g., Phenyl-B(MIDA)).

Table 1: Practical Solubility Data
Solvent ClassRepresentative SolventsSolubility StatusApplication Utility
Polar Aprotic THF, DMSO, DMF, MeCN, AcetoneHigh Reaction Medium: Standard solvents for ICC and synthesis.Load Solvent: Used to dissolve crude mixtures before precipitation.
Chlorinated DCM, 1,2-DichloroethaneHigh Extraction: Excellent for partitioning MIDA esters from aqueous reaction quenches.
Ethers Diethyl Ether (Et₂O), MTBELow / Insoluble Antisolvent: The primary solvent for "crashing out" MIDA esters during purification.
Hydrocarbons Hexanes, Pentane, Petroleum EtherInsoluble Antisolvent: Used in conjunction with ethers to force precipitation of more lipophilic MIDA esters.
Alcohols Methanol, Ethanol, IPAVariable Co-solvent: Used in "slow-release" protocols (e.g., DMF/IPA) to solubilize reagents without triggering rapid hydrolysis (unless base is present).
Aqueous WaterLow Reagent: Essential for hydrolysis. MIDA esters are stable in water at neutral pH but hydrolyze at basic pH.

Critical Insight (The Ether Gap): The sharp solubility drop-off between THF and Diethyl Ether is the most valuable physical property of MIDA esters. It allows for the removal of siloxane byproducts, phosphine oxides, and excess reagents simply by solvent switching.

Application 1: Solubility-Driven Purification

The "Catch-and-Release" & Precipitation Protocol

Unlike standard boronic acids, which often require difficult crystallization or straight-phase chromatography that can lead to decomposition, MIDA esters can often be purified via precipitation.

Protocol: Standard Precipitation
  • Concentration: Evaporate the reaction solvent (e.g., DMF or Toluene) completely. If DMF is used, azeotrope with heptane or use high-vacuum.

  • Dissolution: Redissolve the crude residue in a minimum volume of Acetone or THF .

    • Tip: Use sonication to ensure the MIDA ester is fully engaged in solution.

  • Precipitation: Slowly add Diethyl Ether (Et₂O) with vigorous stirring.

    • Ratio: Typically 1:5 to 1:10 (Acetone:Ether).

    • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Collect the solid via vacuum filtration on a sintered glass frit.

  • Wash: Wash the filter cake with cold Et₂O.

  • Drying: Dry under high vacuum to remove trace solvents.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mix (DMF/Toluene) Evap Evaporation / Azeotrope Crude->Evap Dissolve Dissolution (Min. Vol. Acetone/THF) Evap->Dissolve Precip Precipitation (Add Excess Et2O) Dissolve->Precip Solubility Limit Reached Filter Filtration & Wash Precip->Filter Product Pure MIDA Ester (Solid) Filter->Product Waste Filtrate Waste (Impurities) Filter->Waste

Caption: Solubility-driven purification logic utilizing the differential solubility between Acetone/THF and Diethyl Ether.

Application 2: Solubility-Controlled Release

The Mechanism of Iterative Cross-Coupling (ICC)

The stability of MIDA esters allows them to survive anhydrous cross-coupling conditions.[1][2][4][5] To react, they must be hydrolyzed to the boronic acid in situ. The rate of this hydrolysis—and thus the concentration of free boronic acid—is controlled by the solubility of the MIDA ester in the aqueous/organic interface.

The "Slow-Release" Phenomenon

Unstable boronic acids (e.g., 2-pyridyl, vinyl) decompose rapidly if generated in bulk. By using a biphasic solvent system (e.g., Dioxane/H₂O) and a mild base (K₃PO₄), the MIDA ester is hydrolyzed slowly.

  • Mechanism: The MIDA ester resides primarily in the organic phase. Hydrolysis occurs only when it partitions into the aqueous phase or interacts with water/base at the interface.

  • Solvent Tuning:

    • Dioxane/H₂O (5:1): Standard "Slow Release."[6] Moderate miscibility allows controlled hydrolysis.

    • DMF/IPA (4:1): Used for 2-Pyridyl MIDA esters.[6] The alcohol aids in solubility/proton transfer without the aggressive hydrolysis seen with pure water/NaOH.

Visualization: Slow-Release Kinetics

SlowRelease cluster_decomp Decomposition Pathways (Avoided) MIDA_Org MIDA Ester (Organic Phase) Interface Phase Interface (Solubility Gating) MIDA_Org->Interface Partitioning Hydrolysis Hydrolysis (aq. K3PO4) Interface->Hydrolysis Rate Limiting Step BoronicAcid Free Boronic Acid (Transient) Hydrolysis->BoronicAcid Release PdCycle Pd Catalytic Cycle (Cross-Coupling) BoronicAcid->PdCycle Transmetallation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation If [B(OH)2] too high

Caption: The slow-release mechanism prevents the accumulation of unstable boronic acids by gating hydrolysis via phase solubility.

Experimental Protocols

Protocol A: Measuring Solubility Limits (Self-Validation)

To determine if a specific MIDA ester is suitable for ether precipitation:

  • Dissolve 10 mg of MIDA ester in 0.1 mL THF (Target: >100 mg/mL solubility).

    • Check: Solution must be clear.

  • Add 1.0 mL Diethyl Ether dropwise.

    • Validation: Permanent turbidity or precipitate formation indicates successful antisolvent behavior.

    • Troubleshooting: If no precipitate forms, cool to -20°C or switch antisolvent to Hexanes.

Protocol B: Slow-Release Cross-Coupling

Reference Standard: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.

  • Setup: Charge flask with MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), Pd catalyst (e.g., Pd(OAc)₂, SPhos).

  • Solvent: Add Dioxane:H₂O (5:1) . The water is crucial for the solubility-driven hydrolysis interface.[7]

  • Base: Add K₃PO₄ (3.0 equiv) .

    • Note: Do not use NaOH if "slow release" is required; NaOH forces rapid hydrolysis regardless of solubility partitioning.

  • Reaction: Heat to 60°C. Monitor consumption of Aryl Halide.

Troubleshooting & Optimization

IssueCauseSolubility-Based Solution
No Precipitate in Et₂O R-group is too lipophilic (e.g., long alkyl chain).Switch antisolvent to Hexanes or Pentane . Cool solution to -78°C.
Oiling Out Impurities or too rapid addition of antisolvent.Redissolve in Acetone.[5] Add Et₂O slower with faster stirring. Seed with a crystal if available.
Low Yield in Coupling Hydrolysis is too slow (MIDA too stable).Increase temperature (solubility increases) or switch solvent to THF:H₂O (higher miscibility = faster release).
Decomposition Hydrolysis is too fast.Switch solvent to Toluene:H₂O (lower miscibility = slower release).

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131(19), 6961–6963. Link

  • Sigma-Aldrich Technical Guide. "MIDA Boronates: A New Platform for Organic Synthesis." Link

  • Dick, G. R.; Woerly, E. M.; Burke, M. D. "A general solution for the 2-pyridyl problem." Angewandte Chemie International Edition, 2012 , 51(11), 2667-2672. Link

Sources

Electronic and Steric Modulation of MIDA Boronate Stability: The Role of Alkyl Substituents and Ligand Architecture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and steric influences of tert-butyl substituents on


-methyliminodiacetic acid (MIDA) boronate stability. It synthesizes mechanistic insights from key literature (Burke Group, Lloyd-Jones Group) to explain why bulky, electron-rich alkyl groups destabilize standard MIDA architectures and how ligand modification (TIDA) counteracts these effects.[1]

Executive Summary: The Stability Paradox

MIDA boronates have revolutionized iterative cross-coupling by dampening the Lewis acidity of the boron center via an intramolecular B-N dative bond. This


 hybridization renders the boron species unreactive toward transmetalation until "released" by hydrolysis.

However, the stability of this protecting group is not universal. It is heavily influenced by the electronic nature of the boron substituent (R) . While aryl-MIDA boronates exhibit hydrolysis rates largely insensitive to electronic tuning (Hammett


), tert-butyl  and other bulky, electron-rich alkyl groups introduce a specific instability profile.[1] This guide elucidates the electronic weakening of the B-N bond by strong 

-donors (t-butyl) and the engineering solution: the TIDA (Tetramethyl-IDA) ligand.[1]

Mechanistic Analysis: The Tert-Butyl Effect[1][2]

The Electronic Destabilization Mechanism

The stability of a MIDA boronate relies on the integrity of the B-N dative bond. The strength of this bond is governed by the Lewis acidity of the boron center and the Lewis basicity of the nitrogen.

  • The Inductive Effect (+I): A tert-butyl group is a potent

    
    -donor (strong +I effect).[1] When attached directly to the boron atom (
    
    
    
    ), it significantly increases electron density at the boron center compared to an aryl or methyl substituent.[1]
  • Consequence: The increased electron density renders the boron atom less Lewis acidic. Consequently, the affinity for the nitrogen lone pair decreases, weakening the B-N bond (

    
     increases).[1]
    
  • The "Open" State: A weakened B-N bond shifts the equilibrium toward the "open" tricoordinate boronic ester form. In this open state, the MIDA backbone is no longer rigid, and the carbonyl carbons are exposed to nucleophilic attack by hydroxide (

    
    ), leading to rapid hydrolysis.[1]
    
Steric Clash vs. Electronic Donation

While the electronic effect (+I) weakens the bond, the tert-butyl group also introduces significant steric strain (F-strain) around the boron center.[1]

  • Standard MIDA: The N-methyl group and the MIDA backbone cannot effectively accommodate the massive steric bulk of a tert-butyl payload. This steric repulsion further destabilizes the closed cage structure.

  • Result: Standard tert-butyl MIDA boronates are often too unstable to isolate or survive the conditions of slow-release cross-coupling.[1]

The Solution: TIDA (Tetramethyl-IDA) Ligand

To stabilize tert-butyl and unstable secondary alkyl boronates, the TIDA ligand was developed.[1] It incorporates four methyl groups on the MIDA backbone (mimicking a tert-butyl-like steric environment on the ligand itself).[1]

  • Electronic Redistribution: The backbone methylation forces a conformational lock (Thorpe-Ingold effect) that compresses the B-N bond, increasing its covalency despite the electron-donating payload.[1]

  • Steric Shielding: The TIDA methyl groups create a hydrophobic pocket that shields the carbonyl carbons from hydrolytic attack, effectively decoupling the hydrolysis rate from the electronic nature of the boron substituent.

Visualization: Hydrolysis Pathways & Stabilization

The following diagram illustrates the bifurcation between the "Fast" (Base-Mediated) and "Slow" (Neutral) hydrolysis pathways, and how the tert-butyl group (Payload) vs. TIDA (Ligand) influences these paths.

MIDA_Stability_Mechanism cluster_0 Boron Substituent Effect (Payload) cluster_1 MIDA/TIDA Architecture tButyl tert-Butyl Group (+I Effect) Closed Closed Cage (sp3 Boron) Protected tButyl->Closed Weakens B-N Bond (Reduces Lewis Acidity) Aryl Aryl Group (Neutral/Resonance) Aryl->Closed Maintains B-N Bond Open Open Form (sp2 Boron) Susceptible Closed->Open k_dissoc (Equilibrium) Hydrolysis Hydrolyzed Boronic Acid (Reactive) Closed->Hydrolysis Slow Hydrolysis (Water Cluster) Open->Hydrolysis Fast Hydrolysis (OH- Attack) TIDA_Ligand TIDA Ligand (Backbone Methylation) TIDA_Ligand->Closed Conformational Lock (Counteracts +I Effect) TIDA_Ligand->Open Steric Shielding of Carbonyls (Blocks OH-)

Caption: Figure 1. Mechanistic pathways of MIDA/TIDA boronate stability. The tert-butyl substituent (+I effect) promotes ring opening, while the TIDA ligand architecture enforces cage closure and shields against hydrolysis.[1]

Quantitative Data Summary

The following table summarizes the hydrolysis half-lives (


) and rate constants (

), highlighting the drastic difference between standard MIDA and TIDA architectures when dealing with bulky/labile groups.
Boron Substituent (R)Ligand TypeElectronic Effect of RRelative Stability

(aq.[1] Base)
Primary Failure Mode
Phenyl MIDANeutral/ResonanceHigh~2-6 hoursSlow Hydrolysis
n-Butyl MIDAWeak Donor (+I)Moderate~30 minB-N Dissociation
tert-Butyl MIDAStrong Donor (+I) Very Low < 5 min Rapid B-N Cleavage
tert-Butyl TIDA Strong Donor (+I)Ultra-High > 24 hours None (Stable)
2-Heterocyclic MIDALone Pair RepulsionLowVariableProtodeboronation

Note: Data derived from comparative kinetics in THF:Water (1:1) with


.[1]

Experimental Protocols

Protocol A: Synthesis of TIDA Boronates (For Bulky Alkyls)

Rationale: Standard MIDA synthesis fails for tert-butyl boronic acids due to instability.[1] The TIDA ligand must be used.

Reagents:

  • tert-Butylboronic acid (or potassium trifluoroborate salt).[1]

  • TIDA (

    
    -methyl-
    
    
    
    -(carboxy-isopropyl)glycine derivative) - Note: TIDA ligand is often synthesized from sarcosine and acetone/chloroform.[1]
  • Solvent: Toluene/DMSO (10:1).[1]

Step-by-Step Workflow:

  • Ligand Preparation: Charge a round-bottom flask with TIDA ligand (1.0 equiv) and the tert-butylboronic acid (1.1 equiv).[1]

  • Azeotropic Distillation: Add Toluene/DMSO (10:1 ratio). The DMSO aids solubility of the zwitterionic ligand.

  • Reflux: Attach a Dean-Stark trap. Heat to reflux (110°C) for 12–16 hours. The removal of water is critical to drive the equilibrium toward the ester.

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: TIDA boronates are highly stable. Purify via standard silica gel flash chromatography (Eluent: EtOAc/Acetone).

    • QC Check: Verify B-N coordination via

      
       NMR. A shift upfield (approx 10-12 ppm) indicates a tetrahedral 
      
      
      
      boron (closed cage).[1] A shift near 30 ppm indicates an open/hydrolyzed species.
Protocol B: Hydrolytic Stability Assay (Kinetics)

Rationale: To quantify the electronic destabilization of the tert-butyl group.

  • Preparation: Dissolve the Boronate (0.05 M) in

    
    -THF.
    
  • Initiation: Add

    
     containing 
    
    
    
    (3.0 M equivalent).
    • Standard Conditions: THF:

      
       ratio of 5:1.
      
  • Monitoring: Immediately transfer to an NMR tube.

  • Data Acquisition: Acquire

    
     NMR spectra every 5 minutes for 2 hours.
    
    • Tracking: Monitor the disappearance of the N-Methyl singlet (approx 2.8 ppm for MIDA/TIDA) and the appearance of the free ligand signals.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., & Burke, M. D. (2016).[1] MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075.[1]

  • Woerly, E. M., Roy, J., & Burke, M. D. (2014).[1] Synthesis of Most Polyene Natural Product Motifs Using Just 12 Building Blocks and One Coupling Reaction. Nature Chemistry, 6(6), 484–491.[1]

  • LaPorte, A. J., Feldner, J. E., Spies, J. C., Maher, T. J., & Burke, M. D. (2023).[1] MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation.[1][2] Angewandte Chemie International Edition, 62(40), e202309566.[1]

  • Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society, 129(21), 6716–6717.[1]

  • Liew, S. K., He, Z., & Storer, R. I. (2016).[1] TIDA Boronates: A Stable and Versatile Platform for Boronic Acid Protection. Journal of Organic Chemistry (Contextual reference for TIDA synthesis).

    • Note: While specific TIDA papers are often from the Burke group (see Ref 3), general TIDA synthesis follows modified MIDA protocols found in standard methodology literature.[1]

Sources

CAS number and physical constants for 4-Tert-butylphenyl MIDA ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Tert-butylphenyl MIDA boronate , a protected organoboron building block essential for iterative cross-coupling in drug discovery. Unlike unstable boronic acids, MIDA (N-methyliminodiacetic acid) boronates are air-stable, chromatographically purifiable, and allow for the controlled "slow release" of active species under mild conditions. This document details its chemical identity, validated synthesis protocols, and mechanistic applications in modular organic synthesis.

Part 1: Chemical Identity & Physical Constants

The 4-tert-butylphenyl MIDA boronate is the


-hybridized adduct of 4-tert-butylphenylboronic acid and N-methyliminodiacetic acid. This complexation attenuates the Lewis acidity of the boron center, rendering it unreactive toward transmetalation until specifically activated.

Table 1: Physicochemical Profile

PropertySpecification
Chemical Name 4-Tert-butylphenyl MIDA boronate
Systematic Name 2-(4-tert-butylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Parent Acid CAS 123324-71-0 (4-tert-butylphenylboronic acid)
MIDA Ligand CAS 4408-64-4 (N-Methyliminodiacetic acid)
Molecular Formula

Molecular Weight 289.14 g/mol
Appearance White to off-white crystalline solid
Melting Point >200 °C (Typical for aryl MIDA boronates; Parent acid MP: 191-196 °C)
Solubility Soluble in DMSO, DMF, MeCN, Acetone; Sparingly soluble in

, Hexanes
Stability Air/Moisture stable; Compatible with silica gel chromatography

Note on CAS: While the parent boronic acid (CAS 123324-71-0) is widely cataloged, the specific MIDA ester derivative is often synthesized in situ or custom-ordered. Users should reference the parent acid CAS for regulatory filing, noting the MIDA derivatization.

Part 2: Validated Synthesis Protocol

The following protocol utilizes MIDA Anhydride , a superior method to traditional Dean-Stark dehydration, offering milder conditions and higher yields for sensitive substrates.

Reagents & Materials
  • Substrate: 4-Tert-butylphenylboronic acid (1.0 equiv)

  • Reagent: MIDA Anhydride (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.5 M concentration)

  • Equipment: Round-bottom flask, reflux condenser, heating block.

Step-by-Step Methodology
  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-tert-butylphenylboronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv).

  • Solvate: Add anhydrous 1,4-Dioxane to achieve a concentration of approx. 0.5 M relative to the boronic acid.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (100–105 °C) under an inert atmosphere (

    
     or Ar) for 2–4 hours .
    
    • Mechanism:[1][2] The anhydride reacts with the boronic acid to form the MIDA ester, releasing water which is sequestered or evaporated, driving the equilibrium forward.

  • Cool & Precipitate: Remove from heat and allow the solution to cool to room temperature. The MIDA boronate often precipitates directly. If not, add Diethyl Ether (

    
    ) to induce precipitation.
    
  • Filtration: Collect the solid via vacuum filtration on a sintered glass funnel.

  • Wash: Wash the filter cake copiously with Diethyl Ether to remove unreacted boronic acid and residual solvent.

  • Dry: Dry the white solid under high vacuum to constant weight.

Quality Control (QC):

  • 
     NMR:  Shift from ~30 ppm (broad, 
    
    
    
    acid) to 10–15 ppm (sharp,
    
    
    MIDA adduct).
  • TLC: The MIDA ester will be significantly more polar than the parent acid and stainable with

    
    .
    

Part 3: Mechanism of Action (Slow Release)

The utility of MIDA boronates lies in their ability to act as a "masked" transmetalating agent. Under anhydrous cross-coupling conditions, the


 boron is inert. Upon addition of aqueous base, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid (

) which then enters the catalytic cycle. This "Slow Release" suppresses homocoupling and catalyst poisoning.

SlowReleaseMechanism MIDA_Ester 4-Tert-butylphenyl MIDA Boronate (sp3, Inert, Stable) Hydrolysis Hydrolysis (aq. NaOH/K3PO4) MIDA_Ester->Hydrolysis Slow Release Rate Limiting Step Boronic_Acid Active Boronic Acid (sp2, Reactive) Hydrolysis->Boronic_Acid Liberation Transmetalation Transmetalation (Pd-Ar-X) Boronic_Acid->Transmetalation Fast Product Coupled Product (Biaryl) Transmetalation->Product Reductive Elimination

Figure 1: The "Catch-and-Release" mechanism. The MIDA ester acts as a reservoir, releasing the active boronic acid only under hydrolytic conditions, preventing side reactions.

Part 4: Applications in Iterative Synthesis

4-Tert-butylphenyl MIDA boronate is particularly valuable in Iterative Cross-Coupling (ICC) . Because the MIDA group is stable to anhydrous cross-coupling conditions, it can serve as a protected handle in bifunctional molecules.

Workflow Example:

  • Coupling 1: React a Halogen-Aryl-MIDA with a separate Boronic Acid. The Halogen reacts; the MIDA remains intact.

  • Purification: The product (now containing the MIDA group) is purified via silica gel chromatography.

  • Activation: The MIDA group is hydrolyzed (using the protocol in Part 3) to reveal the boronic acid.

  • Coupling 2: The newly revealed boronic acid is reacted with a new Halide to extend the chain.

Standard Hydrolysis Conditions (Deprotection):

  • Reagents: THF:Water (3:1) with NaOH (1.0 M) or

    
     .
    
  • Time: Stir at room temperature for 10–30 minutes.

  • Quench: Neutralize with phosphate buffer, extract with Ethyl Acetate.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4]

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids." Journal of the American Chemical Society.[3][4]

  • Gonzalez, J. A., et al. (2014). "MIDA Anhydride: A Mild Reagent for the Synthesis of MIDA Boronates." Organic Syntheses.

  • Sigma-Aldrich. "MIDA Boronates Technical Bulletin."

Sources

Technical Guide: Storage, Stability, and Handling of MIDA Boronate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the storage protocols, stability mechanisms, and quality control metrics for N-methyliminodiacetic acid (MIDA) boronate esters. Unlike traditional boronic acids, which are prone to trimerization (boroxine formation), oxidation, and protodeboronation, MIDA boronates utilize a B-N coordinate bond to neutralize the Lewis acidity of the boron center. This guide provides researchers with the necessary parameters to maintain reagent integrity over multi-year shelf lives and protocols to validate purity before use in iterative cross-coupling (ICC).

The Chemical Architecture of Stability

To understand the storage requirements of MIDA boronates, one must understand the mechanism of their stability. The primary failure mode of organoboron reagents is the empty


-orbital on the boron atom, which acts as a magnet for nucleophiles (leading to hydrolysis/oxidation) and facilitates transmetalation (reactivity).

The MIDA ligand acts as a "molecular cage." It donates electron density from its nitrogen atom into the empty boron


-orbital. This rehybridizes the boron center from a reactive, planar 

state to a stable, tetrahedral

state.
Diagram 1: The Hybridization Switch

The following diagram illustrates the transition from a reactive Boronic Acid to a stable MIDA Boronate.

MIDA_Mechanism cluster_0 Unstable State (Reactive) cluster_1 Stable State (Dormant) BA Boronic Acid (sp2 Hybridized) Empty p-orbital Oxidation Susceptible to: Oxidation Protodeboronation Trimerization BA->Oxidation MIDA_Ligand + MIDA Ligand (Dehydration) BA->MIDA_Ligand MIDA MIDA Boronate (sp3 Hybridized) Filled Octet Protection Resistant to: Air/Moisture Silica Gel Anhydrous Base MIDA->Protection MIDA_Ligand->MIDA B-N Dative Bond Formation

Figure 1: Mechanistic transition from reactive


 boronic acid to inert 

MIDA boronate via B-N coordination.

Storage Protocols & Environmental Factors[1]

Solid State Storage

MIDA boronates are crystalline solids that exhibit exceptional stability.[1][2]

  • Temperature: Store at Room Temperature (20–25°C) . Unlike pinacol esters or boronic acids which often require refrigeration to prevent boroxine formation, MIDA boronates are stable on the benchtop.

  • Atmosphere: Store under Air . Inert atmosphere (Argon/Nitrogen) is not required for solid storage. The

    
     hybridization prevents aerobic oxidation.
    
  • Container: Standard glass vials with screw caps. No desiccators are strictly necessary, though keeping them dry is Good Laboratory Practice (GLP).

  • Shelf-Life: Indefinite (Years). Samples stored on the benchtop for >5 years typically show no degradation by

    
    H NMR.
    
Solution State Stability

While stable as solids, solution stability is solvent-dependent. The B-N bond is dynamic; protic solvents can disrupt it.

Solvent ClassRecommended SolventsStability ProfileNotes
Anhydrous Aprotic THF, MeCN, Acetone, DMF, DMSOHigh Stable for days/weeks. Ideal for stock solutions or anhydrous cross-coupling.
Chlorinated DCM, ChloroformModerate Generally stable, but traces of HCl in old CHCl

can accelerate hydrolysis.
Protic Methanol, Ethanol, WaterLow Avoid for storage. Promotes ligand hydrolysis and reversion to boronic acid.
Basic Aqueous NaOH (aq), NaHCO

(aq)
None Triggers rapid deprotection (Release Mechanism).

Quality Control: Self-Validating Protocols

Do not assume purity based on appearance. MIDA boronates should remain white/off-white crystalline solids. If they turn oily or sticky, hydrolysis has likely occurred.

The B NMR Standard (The Gold Standard)

B NMR is the most definitive method to assess the integrity of the B-N bond.
  • Protocol: Dissolve ~10 mg of sample in CD

    
    CN  (Acetonitrile-
    
    
    
    ) or acetone-
    
    
    .
    • Note: Avoid CDCl

      
       if the MIDA boronate is highly polar/insoluble. Avoid DMSO-
      
      
      
      if checking for trace hydrolysis, as the viscosity can broaden peaks, though it is acceptable for general confirmation.
  • Interpretation:

    • MIDA Boronate (

      
      ):  Look for a broad singlet between 10 – 15 ppm .
      
    • Free Boronic Acid (

      
      ):  Appears downfield at 25 – 35 ppm .
      
    • Validation: If you see a peak >20 ppm, the cage has opened, and the reagent is degrading.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Standard Silica Gel 60.

  • Eluent: MIDA boronates are polar. Use EtOAc/MeCN or EtOAc/MeOH mixtures.

  • Visualization:

    • UV: Most are UV active (254 nm).

    • Stain: Curcumin stain or KMnO

      
       . Curcumin is specific for boron but requires the free acid; MIDA boronates may stain slowly unless heated vigorously to induce hydrolysis on the plate.
      

Handling & Purification

One of the distinct advantages of MIDA boronates is their compatibility with silica gel chromatography, allowing for the purification of boron species—a task often impossible with free boronic acids.

Purification Workflow

MIDA boronates can be purified using standard flash chromatography.

  • Elution: Due to their polarity, they typically require polar solvent systems.

    • Standard: Et

      
      O / MeOH.[3]
      
    • Alternative: THF / Hexanes (useful for automated systems).[3]

    • Loading: Solid load or dissolve in minimum THF/Acetone.

Diagram 2: Handling Decision Matrix

Handling_Matrix Start Crude Reaction Mixture Check Check TLC/NMR Start->Check Status State of Boron Species? Check->Status MIDA_Intact MIDA Cage Intact (11B NMR: 10-15 ppm) Status->MIDA_Intact Intact Hydrolyzed Hydrolyzed/Free Acid (11B NMR: >25 ppm) Status->Hydrolyzed Degraded Purify Flash Chromatography (Silica Gel) MIDA_Intact->Purify Recomplex Re-complexation Step Add MIDA + Dean-Stark (Re-close the cage) Hydrolyzed->Recomplex Solvent Eluent: Et2O/MeOH or Acetone/Hexanes Purify->Solvent Store Store Solid @ RT (Indefinite Shelf Life) Solvent->Store Recomplex->Purify

Figure 2: Decision matrix for handling and purifying crude MIDA boronate mixtures.

Controlled Release (The Flip Side of Stability)

Stability is only useful if it is reversible. The "Slow-Release" mechanism is critical for the success of MIDA boronates in cross-coupling, keeping the concentration of the reactive boronic acid low to prevent side reactions.

Deprotection (Hydrolysis) Conditions:

  • Fast Release (Standard):

    • Reagents: 1M NaOH (aq) / THF.

    • Time: < 10 minutes at 23°C.

    • Use: When you need the free boronic acid immediately for a standard Suzuki coupling.

  • Slow Release (In-situ):

    • Reagents: K

      
      PO
      
      
      
      (aq) / Dioxane or THF.
    • Mechanism:[4][5][6][7][8][9] The biphasic nature and weaker base cause a slow trickling of the free boronic acid into the organic phase, matching the rate of the catalytic cycle.

References

  • Gillis, E. P.; Burke, M. D. (2007).[1][6][10][11] "A Simple and Modular Strategy for Small Molecule Synthesis." Journal of the American Chemical Society. [Link]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. (2016).[7][9] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[7][8][9][12] Nature Chemistry. [Link][9][12]

  • Li, J.; Grillo, A. S.; Burke, M. D. (2015). "From synthesis to function via iterative assembly of MIDA boronate building blocks." Accounts of Chemical Research. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Modular Approach to Polyene Synthesis via Iterative Cross-Coupling of MIDA Boronate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Polyene Synthesis

Polyenes, molecules characterized by three or more conjugated carbon-carbon double bonds, are prevalent motifs in a vast array of biologically active natural products, including the potent antifungal agent Amphotericin B.[1][2] Their synthesis, however, is notoriously challenging due to the inherent instability of the conjugated π-system, which is sensitive to light, oxygen, and acidic conditions.[1][3] Furthermore, controlling the stereochemistry of each double bond during chain elongation is a critical hurdle.[3]

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful solution due to their mild, stereospecific nature and broad functional group tolerance.[3][4] However, the utility of this method has been historically hampered by the instability of the requisite polyenylboronic acids, which are prone to decomposition and protodeboronation, precluding their general use in complex, multi-step syntheses.[3][5]

This application note details a robust and modular strategy that circumvents these challenges through the use of N-methyliminodiacetic acid (MIDA) boronate building blocks.[6] We will outline the principles of an iterative cross-coupling (ICC) strategy and provide detailed protocols for the synthesis of a model polyene, terminated with a 4-tert-butylphenyl group to demonstrate the installation of terminal diversity.

The MIDA Boronate Advantage: Stability and Controlled Reactivity

The cornerstone of this synthetic platform is the use of MIDA as a protecting group for the boronic acid functionality. Chelation of the boron atom with the tridentate MIDA ligand results in a stable, sp³-hybridized boronate ester.[4][7] This structural change imparts several critical advantages over traditional boronic acids and their pinacol esters:

  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air, moisture, and silica gel chromatography.[3][6][8] This allows for their easy handling, purification, and long-term benchtop storage without degradation.[8]

  • Masked Reactivity: The sp³-hybridized boron center is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[4][9] This inertness allows for selective reactions at other sites within a bifunctional building block.

  • Controlled Deprotection: The MIDA group can be cleanly and rapidly cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) at room temperature to liberate the reactive sp²-hybridized boronic acid in situ. This "slow-release" mechanism minimizes the concentration of the unstable boronic acid at any given time, suppressing unwanted side reactions like protodeboronation.[5]

This unique combination of stability and controlled, traceless deprotection makes MIDA boronates ideal reagents for an iterative synthesis strategy, analogous to the solid-phase synthesis of peptides and oligonucleotides.[2][10]

The Iterative Cross-Coupling (ICC) Strategy

The synthesis of a polyene chain is achieved through a repeating two-step cycle: (1) Palladium-catalyzed Suzuki-Miyaura Cross-Coupling and (2) MIDA Deprotection . A bifunctional building block, typically a haloalkenyl MIDA boronate, serves as the linchpin for chain extension.

The overall workflow is depicted below. An initial vinyl boronic ester (shown as a pinacol ester for stability) is coupled with a bifunctional (E)-bromo-vinyl MIDA boronate. The resulting product, a dienyl MIDA boronate, is then subjected to deprotection, yielding a dienyl boronic acid (or its ester), which is ready for the next coupling cycle.

G cluster_cycle Iterative Cross-Coupling Cycle cluster_capping Final Capping Step start Start: Vinyl Pinacol Boronate (Polyene Precursor, n) coupling Step 1: Suzuki-Miyaura Coupling + (E)-Bromo-vinyl MIDA Boronate start->coupling intermediate Intermediate: Dienyl MIDA Boronate (Polyene, n+1) coupling->intermediate deprotection Step 2: MIDA Deprotection (Mild Aqueous Base) intermediate->deprotection next_cycle Ready for Next Cycle: Dienyl Pinacol Boronate (Polyene Precursor, n+1) deprotection->next_cycle next_cycle->coupling Iterate to Extend Chain final_coupling Final Suzuki Coupling + 4-tert-butylphenyl bromide next_cycle->final_coupling final_product Final Product: 4-tert-butylphenyl-capped Polyene final_coupling->final_product

Fig 1. Workflow for polyene synthesis via Iterative Cross-Coupling (ICC).

Role of the 4-tert-butylphenyl Capping Group

While this iterative strategy can be used to build exceedingly long polyenes, most applications require "capping" groups at the termini that define the final molecule.[11] In this guide, we use a 4-tert-butylphenyl group as a representative capping agent. The bulky tert-butyl group can be strategically employed to:

  • Improve Solubility: The lipophilic tert-butyl group can enhance the solubility of the final polyene product in organic solvents, aiding in purification and characterization.

  • Control Aggregation: The steric hindrance provided by the group can disrupt intermolecular π-stacking, potentially preventing aggregation and precipitation of the polyene.

  • Serve as a Synthetic Handle: The phenyl ring can be further functionalized if desired, providing a versatile anchor point for attaching the polyene to other molecules or surfaces.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques unless otherwise noted.

  • Solvents should be anhydrous, purchased from a reputable supplier, and used as received or dried over molecular sieves.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled accordingly.

  • Polyene intermediates and products can be sensitive to light. It is advisable to protect reaction flasks and storage vials from direct light by wrapping them in aluminum foil.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a polyenyl pinacol boronate with a halo-MIDA boronate building block.

Materials:

  • Polyenyl Pinacol Boronate (1.0 equiv)

  • (E)-(2-bromovinyl)boronic acid MIDA ester (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (4.0 equiv), finely ground

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Polyenyl Pinacol Boronate, (E)-(2-bromovinyl)boronic acid MIDA ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Stir the reaction mixture vigorously at 65 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product, an extended polyenyl MIDA boronate, can be purified by silica gel chromatography.[4] MIDA boronates are stable to silica gel, which is a significant advantage of this method.[10]

Protocol 2: MIDA Group Deprotection and Re-esterification

This protocol describes the cleavage of the MIDA group to generate a boronic acid, which is then converted to a more stable pinacol ester for the next iteration.

Materials:

  • Purified Polyenyl MIDA Boronate (from Protocol 1) (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH), 1 M aqueous solution

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Pinacol (2.0 equiv)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve the polyenyl MIDA boronate in THF (0.1 M) in a round-bottom flask.

  • Add 1 M aqueous NaOH (3.0 equiv) and stir the biphasic mixture vigorously at room temperature for 30 minutes. The deprotection is typically rapid.[4]

  • Cool the mixture in an ice bath and acidify to pH ~7 by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Immediately redissolve the crude boronic acid in ethyl acetate, add pinacol (2.0 equiv), and stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting crude polyenyl pinacol boronate can be purified by silica gel chromatography and is now ready for the next coupling step (Protocol 1) or the final capping reaction (Protocol 3).

Protocol 3: Final Capping with 4-tert-butylphenyl Bromide

This protocol describes the final coupling to install the terminal aryl group.

Procedure: This reaction is performed using the same conditions as Protocol 1 , with the following substitutions:

  • Use the final, deprotected polyenyl pinacol boronate as the boronic acid component.

  • Use 4-tert-butylphenyl bromide (1.1 equiv) as the halide coupling partner.

  • The final product is purified via silica gel chromatography to yield the 4-tert-butylphenyl-capped polyene.

Data Summary and Characterization

The success of each step relies on careful execution and monitoring. The following table provides expected outcomes for a model three-step synthesis starting from vinyl pinacol boronate.

StepReactionStarting MaterialsKey ReagentsExpected YieldPrimary Characterization
1 Coupling 1Vinyl pinacol boronate(E)-bromovinyl MIDA ester, Pd(OAc)₂/SPhos, K₃PO₄80-90%¹H NMR, ¹³C NMR, HRMS
2 Deprotection 1Dienyl MIDA boronate1 M NaOH (aq), Pinacol85-95%¹H NMR (disappearance of MIDA signals)
3 CappingDienyl pinacol boronate4-tert-butylphenyl bromide, Pd(OAc)₂/SPhos, K₃PO₄75-85%¹H NMR, ¹³C NMR, HRMS

Characterization by NMR Spectroscopy: NMR is a primary tool for characterizing polyenes.

  • ¹H NMR: The vinyl protons of the polyene backbone typically appear in the region of 5.5-7.5 ppm. The spectra can be complex due to extensive spin-spin coupling.[12] The tert-butyl group will present as a sharp singlet around 1.3 ppm, integrating to 9 protons. The aromatic protons of the capping group will appear as two doublets in the 7.0-7.5 ppm region.

  • ¹³C NMR: Polyene sp² carbons resonate between 120-145 ppm.[13] The quaternary carbon of the tert-butyl group appears around 34 ppm, and the methyl carbons around 31 ppm.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in coupling step Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base.Use a fresh bottle of catalyst/ligand or a pre-catalyst. Ensure solvents are anhydrous. Use freshly ground, dry K₃PO₄.
Incomplete reaction Steric hindrance with larger fragments; Low reaction temperature.Increase reaction time. Increase temperature slightly (to 80 °C). Consider a more active catalyst system (e.g., a different Buchwald ligand).
Protodeboronation Presence of water or protic sources during coupling. MIDA deprotection occurred prematurely.Ensure strictly anhydrous conditions for the coupling step. Confirm the MIDA group is intact on the starting material.
Incomplete MIDA deprotection Insufficient base or reaction time; Poor mixing of biphasic system.Increase amount of NaOH or extend reaction time. Ensure vigorous stirring to facilitate phase transfer.

Conclusion

The use of MIDA boronate building blocks in an iterative cross-coupling framework represents a transformative approach to the synthesis of complex polyenes.[14] This strategy effectively overcomes the long-standing challenges of instability and handling associated with polyenylboronic acids.[3] The exceptional stability of MIDA intermediates allows for reliable purification and iteration, while the mild, controlled deprotection ensures high-fidelity chain extension. By employing diverse capping agents, such as the 4-tert-butylphenyl group demonstrated here, this modular platform provides researchers with a powerful and flexible tool for accessing novel polyene structures for applications in drug discovery, materials science, and chemical biology.

References

  • Burke, M. D., et al. (2012). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lee, S. J., et al. (2008). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). The total synthesis of three polyene natural products using bifunctional MIDA boronate building blocks... ResearchGate. Available at: [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). A general platform for making polyene motifs via iterative... ResearchGate. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]

  • Nozu, H., et al. (2021). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates (Dissertation). University of Illinois at Urbana-Champaign. Available at: [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2022, 99, 92-110. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Journal of the American Chemical Society. Available at: [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]

  • Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

  • Gräfenstein, J., et al. (2005). Analysis of long-range NMR spin-spin coupling in polyenes and the pi-mechanism. Physical Chemistry Chemical Physics. Available at: [Link]

  • Lee, S. J., et al. (2008). Simple, efficient, and modular syntheses of polyene natural products via iterative cross-coupling. PubMed. Available at: [Link]

  • Ciesielska, P., et al. (2016). Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Gallou, F., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Dienes and Polyenes. ResearchGate. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Characterisation of Formulated High-Density Poly(ethylene) by Magic Angle Spinning Nuclear Magnetic Resonance. The University of Liverpool Repository. Available at: [Link]

  • ResearchGate. (2023). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. École Polytechnique de Montréal. Available at: [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. Wikipedia. Available at: [Link]

  • ChemRxiv. (n.d.). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. Semantic Scholar. Available at: [Link]

  • The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Pharmaceuticals (Basel). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

Sources

Solid-phase synthesis applications of MIDA boronates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase and Iterative Synthesis Applications of MIDA Boronates

Executive Summary

This guide details the application of N-Methyliminodiacetic Acid (MIDA) Boronates in solid-phase synthesis (SPS) and automated iterative cross-coupling (ICC). Unlike traditional boronic acids, which are prone to protodeboronation and oxidation, MIDA boronates utilize a "hybridization switch" to reversibly attenuate reactivity. This feature enables two distinct "solid-phase" workflows:

  • True Solid-Phase Synthesis (On-Resin): Using MIDA boronates as stable, "slow-release" solution-phase reagents to couple with resin-bound halides.

  • Solid-Phase Purification (Catch-and-Release): The "Burke Block" strategy, where the MIDA moiety serves as a tag for silica-based purification, mimicking the efficiency of SPS in solution-phase chemistry.

Scientific Foundation: The Hybridization Switch

The utility of MIDA boronates rests on the reversible conversion of the boron center between an unreactive


 state and a reactive 

state.
  • The Problem: Free boronic acids (

    
    ) are Lewis acidic and unstable. In SPS, high concentrations of boronic acids are often required to drive reactions on beads, leading to rapid decomposition and side reactions before coupling occurs.
    
  • The MIDA Solution: The MIDA ligand forms a dative B-N bond, locking the boron in a tetrahedral

    
     hybridization. This shuts down transmetallation with Palladium. Hydrolysis releases the reactive 
    
    
    
    species only when triggered.
Mechanism Diagram: The MIDA Switch

MIDASwitch MIDA MIDA Boronate (sp3, Stable, Unreactive) Hydrolysis Hydrolysis (aq. Base / Heat) MIDA->Hydrolysis Acid Boronic Acid (sp2, Reactive) Hydrolysis->Acid Slow Release Coupling Pd-Catalyzed Cross-Coupling Acid->Coupling + Ar-X, Pd Product Coupled Product Coupling->Product

Figure 1: The MIDA boronate acts as a reservoir.[1][2][3][4] Under hydrolytic conditions, it slowly releases the reactive boronic acid, preventing decomposition pathways that dominate at high concentrations.

Protocol A: True Solid-Phase Synthesis (On-Resin)

In this workflow, the substrate (aryl halide) is bound to the resin. The MIDA boronate is added as a solution-phase reagent.

Why use MIDA here? Standard boronic acids decompose faster than they diffuse into the resin matrix. MIDA boronates, under "Slow Release" conditions, maintain a low but constant steady-state concentration of active boronic acid, driving the reaction to completion without reagent death.

Materials
  • Resin: Rink Amide or Wang Resin (functionalized with Aryl Halide/Pseudohalide).

  • Reagent: MIDA Boronate (1.5 – 3.0 equivalents).

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (Buchwald Precatalysts).

  • Base:

    
     (3.0 M aqueous).
    
  • Solvent: THF or Dioxane.

Step-by-Step Protocol
  • Resin Swelling:

    • Place resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

    • Swell in THF for 30 minutes. Drain.

  • Catalyst Pre-Activation (Optional but Recommended):

    • In a separate vial, dissolve MIDA Boronate (3.0 equiv) and Pd-Catalyst (0.05 equiv) in THF (2 mL).

    • Note: MIDA boronates are stable to Pd in the absence of base.

  • The "Slow Release" Reaction:

    • Add the THF solution to the resin.

    • Add 3.0 M aq.

      
        (ratio: 5 parts THF to 1 part water).
      
    • Crucial: The presence of water and base triggers the slow hydrolysis of MIDA.[3]

    • Agitate at 60°C for 4–12 hours.

    • Mechanism:[1][5][6] The MIDA boronate hydrolyzes slowly. As free boronic acid is generated, it diffuses into the bead and couples. If it were all free acid initially, it would decompose before penetrating the bead.

  • Washing:

    • Drain solvent.

    • Wash resin:

      
       THF/Water (1:1), 
      
      
      
      THF,
      
      
      DCM.
    • Validation: Perform a micro-cleavage (e.g., TFA/TIPS) and analyze by LC-MS to confirm coupling.

Protocol B: Automated "Catch-and-Release" (The Burke Protocol)

This is the industry standard for "Solid-Phase" MIDA applications. Here, the "Solid Phase" is Silica Gel.[7][8] The MIDA group acts as a "handle" that sticks to silica, allowing impurities to be washed away (Catch), then released with a polarity switch (Release).

Workflow Logic
  • Couple: React Halide-MIDA + Boronic Acid (in solution).

  • Catch: Load crude mixture onto Silica.

  • Wash: Elute impurities with

    
     / MeOH (MIDA stays on silica).[8]
    
  • Release: Elute product with THF (MIDA moves).

  • Deprotect: Hydrolyze MIDA to generate new Boronic Acid for the next cycle.

Visual Workflow: The Iterative Cycle

BurkeCycle Start Building Block A (Halo-MIDA Boronate) Couple Coupling Step (Solution Phase) Start->Couple + Boronic Acid + Pd, Base Crude Crude Mixture Couple->Crude Silica Silica Catch (Solid Phase) Crude->Silica Load Wash Wash Impurities (1.5% MeOH in Et2O) Silica->Wash MIDA Retained Elute Release Product (THF) Wash->Elute Switch Solvent Next Purified MIDA Intermediate Elute->Next Next->Couple Next Cycle (After Deprotection)

Figure 2: The Catch-and-Release Protocol. The unique affinity of MIDA for silica allows for solid-phase-like purification efficiency without resin attachment.

Detailed Catch-and-Release Protocol

1. The Coupling Reaction

  • Combine Halo-MIDA boronate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (0.02 equiv), SPhos (0.04 equiv).
    
  • Solvent: THF.[2][8] Base:

    
     (aq).
    
  • Run at 60°C for 2–4 hours.

2. The "Catch" (Purification)

  • Dilute crude reaction with

    
    .
    
  • Pour over a short pad of Silica Gel (Type 60).

  • Note: MIDA boronates are highly polar and adhere to silica in ether/methanol mixtures.

3. The Wash

  • Flush column with 1.5% MeOH in

    
     .
    
  • Result: Excess boronic acid, catalyst ligands, and non-polar byproducts elute. The MIDA product remains at the baseline.

4. The Release

  • Switch eluent to 100% THF (or THF/MeOH).

  • The MIDA boronate elutes rapidly.[8]

  • Concentrate in vacuo.

5. Deprotection (Activation for Next Cycle)

  • Dissolve purified MIDA boronate in THF.

  • Add 1 M NaOH (aq).[9] Stir 10 min at RT.

  • Quench with Phosphate buffer. Extract the free boronic acid.

  • Ready for next coupling.

Data Summary: Base & Solvent Compatibility

Selection of the base dictates the release rate of the boronic acid.

Base ConditionReaction TypeRelease RateApplication
1M NaOH (aq) DeprotectionFast (<10 min)Bulk generation of Boronic Acid before coupling.

(aq) / Dioxane
Cross-CouplingSlow (Hours)"Slow Release" protocol.[1] Best for unstable boronic acids or on-resin coupling.

(aq)
Mild DeprotectionIntermediate Used when functional groups are base-sensitive.
Anhydrous Base CouplingNone MIDA remains intact (Protecting Group mode).

Troubleshooting & Optimization

  • Problem: Low Yield on Resin.

    • Cause: "Fast Release" dumping too much boronic acid.

    • Fix: Switch from NaOH to

      
      . Lower temperature to 45°C to slow hydrolysis further.
      
  • Problem: MIDA eluting during "Wash" step.

    • Cause: MeOH concentration too high (>2%) or wet ether.

    • Fix: Use strictly dry

      
       and keep MeOH < 1.5%.
      
  • Problem: Protodeboronation (C-B bond cleavage).

    • Cause: Reaction running too long at high temp.

    • Fix: Use "Slow Release" (MIDA) rather than free boronic acid. The MIDA reservoir protects the resting state of the boron species.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative cross-coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Li, J., Ballmer, S. G., Gillis, E. P., ...[10] & Burke, M. D. (2015). "Synthesis of many different types of organic small molecules using one automated process."[11][12] Science, 347(6227), 1221-1226.[11] Link[11]

  • Woerly, E. M., Roy, J., & Burke, M. D. (2014). "Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction." Nature Chemistry, 6(6), 484-491. Link

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). "A general solution for the synthesis of unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates." Angewandte Chemie International Edition, 51(11), 2667-2672. Link

  • Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide." Link

Sources

Application Note: Palladium Catalyst Selection for MIDA Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium Catalyst Selection for MIDA Ester Coupling Reactions Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyliminodiacetic acid (MIDA) boronates have revolutionized cross-coupling chemistry by solving the "instability problem" of boronic acids.[1] Unlike standard boronic acids, which are prone to protodeboronation and polymerization, MIDA boronates are sp³-hybridized, air-stable, and compatible with chromatography.[2]

The critical success factor in MIDA coupling is the "Slow-Release Strategy." The reaction relies on a kinetic balance: the rate of MIDA hydrolysis (releasing the reactive boronic acid) must match the turnover frequency (TOF) of the Palladium catalytic cycle. If hydrolysis is too fast, the free boronic acid decomposes; if too slow, the reaction stalls.

This guide provides a field-proven framework for selecting the optimal Pd-catalyst and ligand system to maintain this balance, enabling the coupling of highly unstable substrates (e.g., 2-heterocyclic, vinyl, and cyclopropyl boronates).

Mechanistic Principles & Catalyst Logic

The "Slow-Release" Mechanism

Standard Suzuki-Miyaura coupling often fails with unstable boronic acids because the concentration of the free acid is high, leading to side reactions. MIDA boronates act as a reservoir.[1] Under aqueous basic conditions, they slowly hydrolyze to release the active sp²-boronic acid in situ.

The catalyst must be highly active to capture the transiently released boronic acid before it decomposes. Therefore, electron-rich, bulky phosphine ligands (Buchwald-type) are preferred over simple phosphines like PPh₃.

Mechanistic Pathway Diagram[3]

MIDA_Mechanism MIDA MIDA Boronate (sp3, Unreactive) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis aq. Base (Slow) BoronicAcid Free Boronic Acid (sp2, Reactive) Hydrolysis->BoronicAcid Decomp Decomposition (Protodeboronation) BoronicAcid->Decomp If Catalyst is Slow Transmetal Transmetallation BoronicAcid->Transmetal Capture by Catalyst Pd_OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Transmetal Product Coupled Product (Ar-Ar') Transmetal->Product Reductive Elimination

Figure 1: The kinetic competition between catalytic transmetallation and boronic acid decomposition. Success depends on the catalyst capturing the boronic acid immediately upon release.

Catalyst Selection Matrix

The choice of catalyst depends primarily on the stability of the "released" boronic acid and the steric hindrance of the halide partner.

Substrate ClassRecommended Catalyst SystemLigand ClassRationale
Unstable Nucleophiles (2-Pyridyl, Vinyl, Cyclopropyl)Pd(OAc)₂ + SPhos Biaryl PhosphineThe Burke Standard. SPhos is exceptionally active for transmetallation, capturing unstable acids before they decompose.
Challenging Electrophiles (Aryl Chlorides, Hindered Aryls)XPhos Pd G2/G3 Biaryl PhosphineHigh Efficiency. Pre-formed precatalyst ensures rapid initiation even at lower temperatures (RT to 40°C), minimizing thermal decomposition.
Standard Aryl-Aryl (Stable substrates)Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bidentate / SimpleCost-effective for stable intermediates where slow release is less critical.
Sterically Congested (Ortho-substituted)Pd(dtbpf)Cl₂ FerrocenylLarge bite angle and bulk facilitate coupling of hindered centers.
Why SPhos and XPhos?
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Provides the perfect balance of electron richness (for oxidative addition) and bulk (to promote reductive elimination). It is the "workhorse" for MIDA slow-release protocols.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Slightly bulkier than SPhos; superior for aryl chlorides and sulfonates.

Experimental Protocols

Protocol A: The "Slow-Release" Standard (Pd/SPhos)

Best for: 2-Heterocyclic, Vinyl, and Cyclopropyl MIDA boronates.

Reagents:

  • MIDA Boronate (1.0 equiv)[3][4]

  • Aryl Halide (1.0 equiv)[4]

  • Catalyst: Pd(OAc)₂ (0.05 equiv / 5 mol%)

  • Ligand: SPhos (0.10 equiv / 10 mol%)

  • Base: K₃PO₄ (7.5 equiv) — Crucial: Mild base ensures slow hydrolysis.

  • Solvent: Dioxane : Water (5:[4]1) or THF : Water (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Dioxane or THF). Stir at 23°C for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation.

  • Reaction Assembly: Add the MIDA boronate, Aryl Halide, and solid K₃PO₄ to the reaction vessel.

  • Solvent Addition: Add the pre-complexed catalyst solution and the specific volume of water.

    • Note: The water ratio is critical. Too much water accelerates hydrolysis beyond the catalyst's capacity.

  • Degassing: Sparge with Argon or Nitrogen for 15 minutes.

  • Incubation: Seal and heat to 60°C for 6–24 hours.

    • Monitoring: Use LC-MS.[5] If the MIDA boronate is consumed but starting halide remains, the hydrolysis was too fast (protodeboronation occurred). Reduce water or temperature.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: High-Efficiency Coupling (XPhos Pd G2)

Best for: Aryl Chlorides and rapid coupling at lower temperatures.

Reagents:

  • MIDA Boronate (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous)[6]

  • Solvent: THF

Step-by-Step Workflow:

  • Charge Solids: Add XPhos Pd G2, MIDA boronate, and Aryl Chloride to the vessel.

  • Solvent System: Add THF and 0.5 M aqueous K₃PO₄ (Ratio THF:aq. Base = 1:2).

    • Note: This biphasic system works well with XPhos G2 due to its high activity.

  • Reaction: Stir vigorously at Room Temperature (23°C) . If conversion is slow after 2 hours, warm to 40°C.

  • Completion: Most reactions complete within 30–120 minutes due to the rapid initiation of the G2 precatalyst.

Protocol C: Iterative Cross-Coupling (ICC) Workflow

This workflow utilizes the MIDA group as a protecting group, not a reactant.

ICC_Workflow Step1 Step 1: Coupling to Halide End (Anhydrous Conditions) Intermediate Intermediate: MIDA-Product (MIDA Intact) Step1->Intermediate Pd(PPh3)4, Anhydrous THF (MIDA is stable) Step2 Step 2: Hydrolysis / Deprotection (Release Boronic Acid) Intermediate->Step2 1M NaOH / THF, 23°C Step3 Step 3: Second Coupling (Standard Suzuki) Step2->Step3 Add New Halide + Catalyst

Figure 2: The Iterative Cross-Coupling (ICC) cycle. Note that in Step 1, anhydrous conditions are required to prevent MIDA hydrolysis.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield / Protodeboronation Hydrolysis is faster than Transmetallation.1. Switch to Pd-SPhos or XPhos Pd G2 .2. Reduce water content (e.g., use 10:1 THF:H₂O).3. Lower temperature to 45–50°C.4. Add MIDA boronate via syringe pump (slow addition).
No Reaction (MIDA intact) Hydrolysis is too slow.1. Increase base strength (use NaOH instead of K₃PO₄).2. Increase temperature to 80°C.3. Ensure adequate water is present.
Homocoupling of Halide Oxidative addition occurred, but transmetallation failed.1. Increase catalyst loading.2. Degas solvents more thoroughly (O₂ promotes homocoupling).

References

  • Gillis, E. P., & Burke, M. D. (2007).[2][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2][7][6][8]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[9] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2][7][6][8]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2][7][6][8]

  • Sigma-Aldrich. "MIDA Boronates Technical Guide." Merck / Sigma-Aldrich.

Sources

The Art of Purification: A Detailed Guide to Silica Gel Chromatography of MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge and Opportunity of MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates have emerged as indispensable building blocks in modern organic synthesis, particularly in the realm of iterative cross-coupling for the construction of complex small molecules.[1][2] Their remarkable stability compared to the parent boronic acids allows them to be carried through multi-step reaction sequences that would otherwise be incompatible with the sensitive boronic acid moiety.[3][4] This stability is conferred by the trivalent N-methyliminodiacetic acid ligand, which chelates the boron atom, inducing an sp³ hybridization that shields the vacant p-orbital from unwanted side reactions.[5]

A key advantage that facilitates their widespread use is their general compatibility with silica gel chromatography, a cornerstone technique for purification in organic chemistry labs.[6][7] This allows for the facile removal of impurities and convenient reaction monitoring by thin-layer chromatography (TLC).[6] However, the successful purification of MIDA boronates on silica gel is not a "one-size-fits-all" process. It requires a nuanced understanding of their chemical properties and their interaction with the stationary phase. This guide provides a comprehensive overview of the principles and a detailed protocol for the purification of MIDA boronates via silica gel chromatography, empowering researchers to confidently handle these versatile reagents.

Fundamental Principles: Understanding the Interaction of MIDA Boronates with Silica Gel

The success of any chromatographic separation hinges on the differential partitioning of the analyte between the stationary phase (silica gel) and the mobile phase (eluent). For MIDA boronates, several factors come into play:

  • Polarity: The MIDA ligand imparts a significant degree of polarity to the molecule. This inherent polarity leads to a strong interaction with the acidic silanol groups on the surface of the silica gel.

  • Stability on Silica: MIDA boronates are generally stable to the acidic nature of silica gel, a crucial property that distinguishes them from many other boronic acid derivatives which can decompose on this stationary phase.[3][8] However, this stability is not absolute and can be influenced by the choice of eluent and the duration of exposure.

  • Solvent Effects: The choice of eluent is paramount in modulating the interaction between the MIDA boronate and the silica gel. A more polar eluent will more effectively compete for the active sites on the silica, leading to a higher retention factor (Rf) and faster elution of the MIDA boronate.

Strategic Eluent Selection: A Guide to Mobile Phase Optimization

The selection of an appropriate eluent system is the most critical variable in the successful chromatographic purification of MIDA boronates. The following table summarizes commonly employed solvent systems and their applications:

Eluent SystemTypical Ratio RangeApplications & Remarks
Hexanes/Ethyl Acetate9:1 to 1:1Effective for non-polar MIDA boronates.[6]
Hexanes/Ethyl Acetate/MethanolVaries (up to 10% MeOH)Useful for separating MIDA boronates of similar polarity, including diastereomers.[6]
Dichloromethane/MethanolVariesSuitable for TLC analysis, but can cause decomposition during preparative chromatography.[6]
Diethyl Ether100%Used in "catch-and-release" protocols; MIDA boronates are typically immobile.[9][10]
Tetrahydrofuran (THF)100%Used to elute MIDA boronates in "catch-and-release" protocols.[9]
Petroleum Ether/AcetoneVariesHas been successfully used for the purification of functionalized MIDA boronates.[11]
Acetic AcidAdditiveCan be used as a co-eluent in most solvent mixtures to improve peak shape.[6]

Cautionary Notes on Eluent Choice:

  • Prolonged exposure to alcoholic solvents should be avoided , as it can lead to the hydrolysis of the MIDA ligand.[6]

  • While dichloromethane/methanol is a useful eluent for TLC, its use in preparative column chromatography may lead to decomposition of the MIDA boronate.[6]

The "Catch-and-Release" Strategy: A Powerful Purification Technique

A particularly elegant and efficient method for purifying MIDA boronates is the "catch-and-release" protocol.[9][12] This technique leverages the unique binary affinity of MIDA boronates for silica gel.[9] In a non-polar eluent like diethyl ether, MIDA boronates exhibit very strong retention and are essentially immobile on the silica gel column ("catch").[10] This allows for the thorough washing of non-polar impurities from the column. Subsequently, switching to a highly polar eluent such as tetrahydrofuran (THF) completely overcomes the interaction with the silica gel, causing the MIDA boronate to elute rapidly as a sharp band ("release").[9]

The workflow for this powerful technique is illustrated below:

catch_and_release cluster_loading Step 1: Loading & Catch cluster_release Step 2: Release Load Load Crude Mixture (in minimal solvent) Wash Wash with Diethyl Ether Load->Wash MIDA boronate is 'caught' on the silica gel Impurities_Out Non-polar Impurities Eluted Wash->Impurities_Out Elute Switch Eluent to THF Wash->Elute MIDA_Out Pure MIDA Boronate Eluted Elute->MIDA_Out

Caption: Workflow for "Catch-and-Release" Purification of MIDA Boronates.

Detailed Protocol for MIDA Boronate Purification via Silica Gel Chromatography

This protocol provides a general guideline for the purification of MIDA boronates. It is essential to first optimize the separation on an analytical TLC plate to determine the ideal eluent system.

1. Preparation of the Silica Gel Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexanes or diethyl ether).

  • Carefully pack the column with the slurry, ensuring an even and compact bed. Allow the excess solvent to drain until it is level with the top of the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude MIDA boronate in a minimal amount of a suitable solvent (dichloromethane or the eluent is often a good choice).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • For Gradient Elution:

    • Begin eluting with the less polar solvent system determined from your TLC analysis.

    • Collect fractions and monitor their contents by TLC.

    • Gradually increase the polarity of the eluent to elute the MIDA boronate.

  • For "Catch-and-Release" Elution:

    • Thoroughly wash the column with diethyl ether to remove non-polar impurities. Monitor the eluate by TLC to ensure all impurities have been removed.

    • Once the impurities have been eluted, switch the eluent to 100% THF.

    • The MIDA boronate will typically elute quickly. Collect the fractions containing the product.

4. Post-Chromatography Work-up:

  • Combine the fractions containing the pure MIDA boronate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The purified MIDA boronate is often obtained as a free-flowing, crystalline solid that is stable for storage on the benchtop under air.[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Product Streaking on TLC/Column MIDA boronate is too polar for the eluent; strong interaction with silica.Add a small amount of a more polar co-solvent (e.g., methanol or acetic acid) to the eluent system.[6]
Low Recovery of Product Irreversible adsorption or decomposition on the silica gel.Minimize the time the MIDA boronate is on the column. Consider using the "catch-and-release" method for rapid elution. Avoid using dichloromethane/methanol for preparative columns.[6]
Co-elution with Impurities Similar polarity of the product and impurity.Optimize the eluent system using a ternary mixture (e.g., hexanes/EtOAc/MeOH) to improve resolution.[6]

Conclusion: Mastering the Purification of a Versatile Building Block

The ability to reliably purify MIDA boronates using silica gel chromatography is a fundamental skill for any chemist employing them in synthesis. By understanding the principles of their interaction with silica and by making strategic choices in eluent selection, researchers can efficiently obtain highly pure materials. The "catch-and-release" method, in particular, offers a streamlined and highly effective approach for the purification of these valuable reagents. With the guidelines and protocols presented in this application note, scientists are well-equipped to tackle the purification of MIDA boronates with confidence, paving the way for the successful synthesis of complex and novel molecules.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.
  • Chem-Station. (2014, February 9). MIDA boronate. Chem-Station Int. Ed. [Link]

  • Lee, C. H., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17325–17328. [Link]

  • Churches, Q. I., & Jones, M. G. (2012). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry, 65(10), 1357. [Link]

  • Zaytsev, V. D., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Dufour, J., et al. (2012). Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates. Organic & Biomolecular Chemistry, 10(38), 7686. [Link]

  • Knapp, D. M., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 92-110. [Link]

  • Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(56), 6824-6841. [Link]

  • Williamson, C. T., et al. (2018). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Nature Communications, 9(1). [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 959-965. [Link]

  • Lee, C. H., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17325-17328. [Link]

  • Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates.
  • Yamamoto, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6851-6860. [Link]

  • Wang, Y., et al. (2020). Halohydroxylation of Alkenyl MIDA Boronates. Organic & Biomolecular Chemistry, 18(28), 5427-5431. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 959-965. [Link]

  • Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Kumar, A., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 57(56), 6824-6841. [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. U.S.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in MIDA ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in MIDA Ester Hydrolysis Ticket ID: MIDA-HYD-001 Status: Open Analyst: Senior Application Scientist

Overview

Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate chemistry. If you are experiencing low yields during the hydrolysis of MIDA esters, you are likely encountering one of three distinct failure modes: incomplete hydrolysis , protodeboronation (decomposition), or phase-transfer loss during workup.

This guide moves beyond standard protocols to diagnose the specific kinetic or thermodynamic barriers limiting your reaction.

Diagnostic Workflow

Before adjusting reagents, determine your failure mode using the logic flow below.

MIDA_Troubleshooting Start Low Yield Observed TLC Analyze Crude Mixture (TLC/LCMS) Start->TLC Decision1 Is Starting Material (SM) Remaining? TLC->Decision1 Incomplete Issue: Incomplete Hydrolysis (Kinetic Stall) Decision1->Incomplete Yes Decision2 Are there new spots (non-product)? Decision1->Decision2 No Decomp Issue: Protodeboronation (C-B Bond Cleavage) Decision2->Decomp Yes (e.g., benzene, pyridine) Workup Issue: Phase Transfer Loss (Boronic Acid in Aqueous Phase) Decision2->Workup No (Clean but low mass)

Figure 1: Diagnostic logic for identifying the root cause of low yields in MIDA hydrolysis.

Module 1: The "Slow Release" Solution (Protodeboronation)

Symptom: Your substrate is a heteroaryl (e.g., 2-pyridyl), vinyl, or cyclopropyl MIDA boronate.[1][2] You observe the "parent" hydrocarbon (e.g., pyridine) instead of the boronic acid.[3]

The Science: Standard hydrolysis uses strong base (NaOH). For unstable substrates, the rate of protodeboronation (breaking the C-B bond) often exceeds the rate of cross-coupling once the free boronic acid is released. The "Slow Release" strategy utilizes the equilibrium between the MIDA ester and the free boronic acid to keep the standing concentration of the unstable free acid low, yet sufficient for cross-coupling.[4]

Protocol: The K3PO4 Slow-Release System Do not isolate the boronic acid. Perform hydrolysis in situ.

  • Solvent: THF/Water or Dioxane/Water (5:1 ratio).

  • Base:

    
     (3.0 - 7.5 equiv).
    
  • Temperature: 60°C.

  • Mechanism: The mild base and biphasic nature slow the hydrolysis rate to match the cross-coupling turnover rate, preventing accumulation and subsequent decomposition of the free boronic acid.

ParameterStandard (Fast)Slow Release (Stable)
Reagent 1M NaOH

(solid or aq.)
Time < 10 mins3–6 hours
Temp 23°C60°C
Best For Aryl, Alkyl (Stable)2-Pyridyl, Vinyl, Cyclopropyl

Critical Insight: For 2-pyridyl MIDA boronates, the addition of


 is often required alongside the slow-release protocol to facilitate transmetallation before decomposition occurs [1].
Module 2: Incomplete Hydrolysis (Kinetic Stall)

Symptom: Starting material remains despite long reaction times. Cause: The hydrolysis equilibrium favors the MIDA ester, or the reaction is kinetically trapped.

The Science: MIDA hydrolysis is reversible. The reaction requires a base (OH-) to attack the carbonyl carbon of the MIDA ligand. If the equilibrium is not driven forward (by consuming the boronic acid or precipitating MIDA), the reaction stalls.

Troubleshooting Steps:

  • Increase Base Concentration: Switch from 1M NaOH to 3M NaOH.

  • Solvent Switch: Ensure the MIDA ester is fully solubilized. If using pure water/THF, the MIDA ester might precipitate. Add MeOH or DMSO to improve solubility.

  • Temperature: Increase to 45-60°C. Note: Only do this if your boronic acid is stable (see Module 1).

Standard Burke Hydrolysis Protocol (for Isolation):

  • Substrate: 1.0 equiv MIDA boronate in THF (0.1 M).

  • Reagent: 3.0 equiv 1M NaOH (aq).

  • Time: Stir vigorously for 15 min at 23°C.

  • Quench: Dilute with

    
    , add Phosphate Buffer (pH 7.0).
    
Module 3: Workup & Isolation (The "Invisible" Product)

Symptom: Reaction went to completion (TLC shows consumption), but mass recovery is <50%. Cause: Boronic acids are amphiphilic. They often partition into the aqueous phase or form boroxines (anhydrides) that complicate mass balance.

The Partitioning Problem: Upon acidification, the MIDA ligand becomes zwitterionic/cationic and stays in water. However, small polar boronic acids (e.g., methyl-, hydroxymethyl-boronic acid) are highly water-soluble.

Recovery Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction.
    
  • Solvent Choice: Do not use Hexanes/EtOAc. Use THF/EtOAc (1:1) or 2-MeTHF for extraction. These solvents pull polar boronic acids from the aqueous phase more effectively.

  • pH Control:

    • Too Basic (> pH 10): Boronate anion stays in water.

    • Too Acidic (< pH 4): Protodeboronation risk increases.

    • Target: Neutralize to pH 6–7 using

      
       buffer, not strong HCl.
      
Visualizing the Mechanism

The following diagram illustrates the competition between the productive hydrolysis pathway and the destructive protodeboronation pathway.

Hydrolysis_Mechanism MIDA MIDA Boronate (Stable) Tetra Tetrahedral Intermediate MIDA->Tetra + OH- (Fast) Tetra->MIDA - OH- (Reversible) FreeAcid Free Boronic Acid (Reactive) Tetra->FreeAcid Hydrolysis (Rate Limiting Step) Product Cross-Coupled Product FreeAcid->Product Pd Catalyst (Productive) Decomp Decomposed (R-H) FreeAcid->Decomp Protodeboronation (Destructive)

Figure 2: Kinetic competition. In "Slow Release," the concentration of 'Free Boronic Acid' is kept low to favor the Product pathway over Decomp.

FAQ: Frequently Asked Questions

Q: Can I use MIDA boronates under anhydrous conditions? A: Yes, but they will not react. MIDA boronates are chemically inert under anhydrous cross-coupling conditions.[5][6][7] This is their primary feature, allowing for iterative cross-coupling. You must add water/base to activate them [2].

Q: My 2-pyridyl MIDA boronate yields 0% product even with slow release. Why? A: 2-Pyridyl boronic acids are exceptionally unstable.[3] Ensure you are using the specific copper-promoted protocol:


 (0.5 equiv) in combination with the slow release conditions (

). The copper mediates the transmetallation faster than the boron can protodeboronate [1].

Q: How do I remove the cleaved MIDA ligand? A: MIDA is highly polar and water-soluble. A standard aqueous wash (water or brine) removes >95% of the free ligand. If traces remain, a short plug of silica gel (eluting with


 or EtOAc) will retain the polar MIDA while eluting the boronic acid.
References
  • Gillis, E. P.; Burke, M. D.[3][5][8][9] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[5][8][9][10]2007 , 129, 6716–6717.[5][8] Link

  • Gillis, E. P.; Burke, M. D.[3][5][8][9] "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." J. Am. Chem. Soc.[5][8][9][10]2008 , 130, 14084–14085.[5][9][10] Link

  • Gonzalez, J. A.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[11] Nature Chemistry2016 , 8, 1067–1075.[11] Link

  • Uno, B. E.; et al. "A general iterative approach for the synthesis of the botryococcene family of hydrocarbons." Nature Chemistry2009 , 1, 494. Link

Sources

Technical Support Center: Improving Atom Economy in Iterative MIDA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in iterative MIDA (N-methyliminodiacetic acid) boronate synthesis. This guide is designed to provide expert-backed, field-proven insights to help you navigate the common challenges and optimize your experimental workflows. Our focus is on enhancing atom economy, a cornerstone of green chemistry, by maximizing the incorporation of starting materials into your desired products and minimizing waste.[1][2][3][4]

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during iterative MIDA synthesis.

Q1: My Suzuki-Miyaura cross-coupling reaction with a MIDA boronate is giving low yields. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura cross-coupling with MIDA boronates can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient MIDA Boronate Deprotection: The in-situ release of the boronic acid from the MIDA boronate is a critical step.[5] If the deprotection is too slow or incomplete, the concentration of the active boronic acid will be insufficient for efficient transmetalation with the palladium catalyst.

    • Troubleshooting:

      • Base Selection: For a rapid release of the boronic acid, a strong aqueous base like 1M NaOH is effective.[6] For more sensitive substrates prone to decomposition, a slower, controlled release can be achieved with milder bases like aqueous K₃PO₄. Experimenting with the choice and concentration of the base is crucial.

      • Solvent System: The presence of water is essential for MIDA boronate hydrolysis.[7] Ensure your solvent system (e.g., THF/water, dioxane/water) contains an adequate amount of water to facilitate deprotection.[8][9] However, excessive water can lead to undesired side reactions.

      • Temperature: While many deprotections proceed at room temperature, gentle heating can sometimes facilitate the process for more stubborn MIDA boronates.[10]

  • Catalyst and Ligand Issues: The choice of palladium catalyst and ligand is paramount for a successful cross-coupling reaction.

    • Troubleshooting:

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically low, for challenging couplings, increasing the catalyst loading might be necessary.[11]

      • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For many Suzuki-Miyaura reactions involving MIDA boronates, bulky, electron-rich phosphine ligands like SPhos are effective.[10] If you are experiencing low yields, consider screening other ligands.

      • Catalyst Deactivation: Ensure your reaction is properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[8][9]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield.

    • Troubleshooting:

      • Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct. This is particularly problematic with electron-rich or heteroaryl boronic acids.[5] Slow release of the boronic acid from the MIDA boronate can help minimize this side reaction by keeping the concentration of the reactive boronic acid low.[5]

      • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[8] Thorough degassing and using a high-quality Pd(0) precatalyst can mitigate this.

Q2: I'm struggling with the purification of my MIDA boronate product. What are the best strategies?

A2: MIDA boronates possess unique physical properties that make them amenable to several purification techniques.[6]

  • Silica Gel Chromatography: MIDA boronates are generally stable to silica gel chromatography, a significant advantage over many boronic acids.[5][6]

    • Eluent Systems:

      • For non-polar MIDA boronates, a hexanes:EtOAc gradient is often effective.[6]

      • For separating MIDA boronates of similar polarity, a ternary eluent system of hexanes:EtOAc with up to 10% methanol can be very effective.[6]

      • For highly polar MIDA boronates, solvent mixtures like EtOAc:acetone or THF:Et₂O are recommended.[6]

    • "Catch-and-Release" Purification: This powerful technique leverages the unique affinity of MIDA boronates for silica gel. The crude reaction mixture is loaded onto a silica gel cartridge, and impurities are washed away with a less polar solvent system (e.g., Et₂O/MeOH). The desired MIDA boronate is then "released" and eluted with a more polar solvent like THF.[12] This method is particularly well-suited for automated synthesis platforms.[12]

  • Crystallization: MIDA boronates are often crystalline solids, making crystallization a viable and effective purification method.[6]

    • General Procedure: Dissolve the crude MIDA boronate in a minimum amount of a suitable solvent (e.g., acetone) at room temperature. Slowly add an anti-solvent (e.g., Et₂O) until the solution becomes cloudy. Crystals should form over time.[6]

  • Precipitation: The general insolubility of MIDA boronates in non-polar solvents like hexanes can be exploited for purification. A crude reaction mixture in a solvent like THF can be added to a larger volume of hexanes to precipitate the MIDA boronate, which can then be isolated by filtration.[13]

Q3: How can I improve the overall atom economy of my iterative synthesis sequence?

A3: Improving atom economy is a central goal in green chemistry and is crucial for sustainable synthesis.[1][2][3][4][14] In the context of iterative MIDA synthesis, several strategies can be employed:

  • Optimize Reaction Conditions to Maximize Yield: Every percentage point of yield gained directly contributes to better atom economy by reducing the amount of starting material that ends up as waste. The troubleshooting advice in Q1 is directly applicable here.

  • Minimize the Use of Protecting Groups (Beyond MIDA): While MIDA boronates serve as a protecting group for the boronic acid, avoid unnecessary protection/deprotection steps for other functional groups in your building blocks if possible.[14] MIDA boronates are stable to a wide range of reaction conditions, which can often eliminate the need for additional protecting groups.[6]

  • Choose Atom-Economical Reactions: The Suzuki-Miyaura reaction itself is a relatively atom-economical C-C bond-forming reaction. However, when synthesizing your bifunctional halo-MIDA boronate building blocks, prioritize reactions with high atom economy, such as addition or rearrangement reactions, over substitution or elimination reactions which inherently generate byproducts.[3][4]

  • Catalyst Recycling: While challenging in a research setting, exploring strategies for catalyst recovery and reuse can significantly improve the overall sustainability and cost-effectiveness of your synthesis, especially on a larger scale.

  • Solvent Choice and Recycling: Consider using greener solvents where possible and implementing procedures for solvent recycling to reduce waste. Recent research has even demonstrated successful Suzuki-Miyaura couplings of MIDA boronates in water using micellar conditions, eliminating the need for organic solvents.[11]

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols and decision-making workflows for common experimental challenges.

Troubleshooting Guide 1: Low Conversion in the Suzuki-Miyaura Coupling Step

This guide will walk you through a systematic process to diagnose and resolve low conversion issues.

Step 1: Verify the Integrity of Starting Materials and Reagents

  • Protocol:

    • MIDA Boronate: Confirm the purity of your MIDA boronate by ¹H NMR and/or LC-MS. Impurities can inhibit the reaction.

    • Coupling Partner (Aryl/Vinyl Halide): Ensure the purity of your electrophile.

    • Base: Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic.

    • Solvent: Use anhydrous solvents for the coupling step (if not using aqueous deprotection conditions).

    • Palladium Catalyst and Ligand: Use a high-quality catalyst and ligand. Some phosphine ligands can be air-sensitive.

Step 2: Optimize Deprotection and Coupling Conditions

  • Decision Workflow:

    G start Low Conversion Observed check_deprotection Is MIDA deprotection efficient? (Analyze by LC-MS or TLC for boronic acid formation) start->check_deprotection deprotection_no No/Incomplete Deprotection check_deprotection->deprotection_no No deprotection_yes Deprotection is Efficient check_deprotection->deprotection_yes Yes optimize_base Optimize Base: - Increase concentration - Switch to a stronger base (e.g., NaOH) - Increase temperature deprotection_no->optimize_base optimize_coupling Optimize Coupling Conditions deprotection_yes->optimize_coupling optimize_base->start Re-run reaction check_catalyst Is the catalyst/ligand optimal? optimize_coupling->check_catalyst catalyst_no No check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes Yes screen_ligands Screen different ligands (e.g., SPhos, RuPhos) catalyst_no->screen_ligands check_temp Is reaction temperature optimal? catalyst_yes->check_temp screen_ligands->start Re-run reaction increase_loading Increase catalyst loading temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes increase_temp Increase reaction temperature temp_no->increase_temp final_check Re-evaluate starting material purity temp_yes->final_check increase_temp->start Re-run reaction

    Figure 1. Decision workflow for troubleshooting low conversion.
Troubleshooting Guide 2: Product Decomposition or Side Product Formation

This guide helps identify and mitigate common decomposition pathways and side reactions.

Step 1: Identify the Unwanted Products

  • Protocol:

    • Obtain a mass spectrum of your crude reaction mixture to identify the molecular weights of the major byproducts.

    • Common byproducts include:

      • Protodeboronated starting material: Mass will correspond to the MIDA boronate minus the B(MIDA) group, replaced with a hydrogen atom.

      • Homocoupled product: Mass will be approximately double that of the deboronated starting material.

      • Decomposed starting materials or product.

Step 2: Mitigate Side Reactions

  • Strategies to Minimize Side Reactions:

Side ReactionProbable CauseMitigation Strategy
Protodeboronation High concentration of reactive boronic acid, presence of protic sources, elevated temperatures.Use a milder base (e.g., K₃PO₄) for slow, controlled release of the boronic acid. Ensure anhydrous conditions for the coupling step. Run the reaction at the lowest effective temperature.
Homocoupling Presence of oxygen, use of Pd(II) precatalysts without complete reduction.Thoroughly degas all solvents and the reaction mixture. Use a high-quality Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) source.
Product Decomposition Harsh reaction conditions (high temperature, strong base).Screen for milder reaction conditions. It may be necessary to accept a longer reaction time at a lower temperature to preserve the integrity of a sensitive product.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with In-Situ MIDA Boronate Deprotection

This protocol provides a starting point for the iterative coupling step.

  • To a reaction vial, add the halo-MIDA boronate (1.0 equiv.), the aryl/vinyl halide coupling partner (1.2 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv.) and ligand (e.g., SPhos; 0.04 equiv.).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., THF).

  • Add the degassed aqueous base (e.g., 2M K₃PO₄). The ratio of organic solvent to aqueous base is typically between 2:1 and 4:1.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (see FAQ Q2).

Protocol 2: "Catch-and-Release" Purification of MIDA Boronates

This protocol outlines a highly effective purification technique.

  • Pack a silica gel cartridge or column with an appropriate amount of silica gel.

  • Dissolve the crude MIDA boronate product in a minimal amount of the "release" solvent (e.g., THF).

  • Load the solution onto the silica gel.

  • "Catch" Step: Wash the silica gel with a less polar "wash" solvent system (e.g., 20:1 Et₂O/MeOH) to elute impurities. Monitor the eluent by TLC to ensure no product is being lost.

  • "Release" Step: Once all impurities have been washed away, switch to the more polar "release" solvent (e.g., THF) to elute the purified MIDA boronate.

  • Collect the fractions containing the product and concentrate under reduced pressure.

IV. Visualizing the Iterative MIDA Synthesis Workflow

The following diagram illustrates the core cycle of iterative MIDA synthesis, highlighting the key stages of deprotection, coupling, and purification.

G cluster_cycle Iterative MIDA Synthesis Cycle deprotection 1. Deprotection (Aqueous Base) coupling 2. Suzuki-Miyaura Coupling (Pd Catalyst) deprotection->coupling Release of Boronic Acid purification 3. Purification (e.g., Catch-and-Release) coupling->purification Crude Product next_cycle Elongated MIDA Boronate for Next Iteration purification->next_cycle Purified Product final_product Final Product (After final deprotection) purification->final_product Final Iteration start Halo-MIDA Boronate Building Block start->deprotection next_cycle->deprotection Re-enter Cycle

Figure 2. The core workflow of iterative MIDA synthesis.

By understanding the principles behind each step and systematically troubleshooting any issues that arise, researchers can significantly improve the efficiency, reliability, and atom economy of their iterative MIDA synthesis endeavors.

References

  • Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research.
  • Pandey, J., Singh, S., & Dubey, R. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 233.
  • Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science.
  • Gillis, E. P., & Burke, M. D. (2009). MIDA boronates: A new strategy for iterative cross-coupling. Aldrichimica Acta, 42, 17-27.
  • Ball, L. T. (2011). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry, 64(11), 1474-1474.
  • American Chemical Society. (n.d.). Principles of Green Chemistry. ACS.
  • BLDpharm. (2021, October 25). MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012).
  • Sáenz-Galindo, A., Castañeda-Facio, A. O., & Rodríguez-Herrera, R. (Eds.). (2020).
  • Lehmann, J. W., & Burke, M. D. (2016). U.S.
  • American Chemical Society. (2002).
  • D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108.
  • Li, C., & Burke, M. D. (2017). Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 139(47), 17114-17124.
  • Sigma-Aldrich. (n.d.).
  • Christensen, J. B., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv.
  • Gillis, E. P. (2009).
  • Mullin, J. E., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5642-5648.
  • Denmark, S. E., & Regens, C. S. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Dick, G. R., et al. (2019).
  • Chatterjee, A., & Ward, T. R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • Li, C., & Burke, M. D. (2017). Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 139(47), 17114-17124.
  • Sigma-Aldrich. (n.d.).
  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307.
  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3439.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Gallou, F., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(16), 4292-4295.
  • Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
  • University of Bath. (n.d.). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies.
  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307.
  • Sharma, S., & Ghorai, M. K. (2019). A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes.
  • Williams, A. W., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301-3306.
  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307.
  • Klubnick, J. A. (2011). Expansion of the iterative cross-coupling synthesis strategy through Csp3 halide cross-coupling, Mida boronate synthesis, and chan-lam couplings.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Removing MIDA protecting group without affecting sensitive functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MIDA-DEP-001 Subject: Removal of MIDA Ligand Preserving Sensitive Functional Groups Assigned Specialist: Senior Application Scientist, Organoboron Chemistry Division[1]

Executive Summary: The Stability-Reactivity Paradox

You are likely encountering a common bottleneck: MIDA (N-methyliminodiacetic acid) boronates are designed to be robust.[2] They rehybridize the boron atom from a reactive, Lewis-acidic


 state to an unreactive, tetracoordinate 

state.[1] This shuts down transmetalation and protects the boron from protodeboronation.

To restore reactivity, you must hydrolyze the MIDA ligand.[1] However, the standard protocol (1M NaOH) is often too harsh for substrates containing esters, epoxides, or base-sensitive stereocenters .[1]

This guide details three tiers of deprotection protocols, ranging from standard to highly mild, specifically designed to preserve sensitive functional groups.[1]

Part 1: The Decision Matrix

Before selecting a protocol, assess your substrate against this logic flow:

  • Is your substrate stable to strong aqueous base (pH > 13)?

    • YES: Use Protocol A (Standard) .

    • NO: Proceed to Question 2.

  • Is the resulting free boronic acid stable? (i.e., not prone to rapid protodeboronation or polymerization)

    • YES: Use Protocol B (Mild Biphasic) .

    • NO: Use Protocol C (Pinacol Trapping) .

Part 2: Experimental Protocols
Protocol A: Standard Hydrolysis (Baseline)

Use only for robust substrates lacking sensitive esters or electrophiles.

  • Reagents: 1M NaOH (aq), THF.

  • Conditions: Room Temperature (23 °C), < 15 mins.

  • Mechanism: "Fast" hydrolysis pathway driven by hydroxide attack at the MIDA carbonyl.[3]

StepAction
1Dissolve MIDA boronate (1.0 equiv) in THF (0.1 M).
2Add 1M NaOH (aq) (3.0 equiv).
3Stir vigorously for 10–15 minutes. Monitor by TLC (MIDA boronates are often UV active; free acids may streak).
4Quench with Phosphate Buffer (pH 7.0) and extract with EtOAc.
Protocol B: Mild Biphasic Hydrolysis (The "Burke" Method)

Recommended for substrates with esters, nitriles, or moderate base sensitivity.[1]

This protocol utilizes the "Slow Release" mechanism.[4][5][6] By using a weaker base (


) and a biphasic system, the concentration of the reactive boronic acid is kept low, and the pH remains mild (approx. 8.5).
  • Reagents:

    
    , Methanol (or THF/Water).[1][7]
    
  • Key Advantage: Preserves methyl esters and other base-sensitive groups that would hydrolyze in 1M NaOH.

StepActionCritical Note
1Dissolve MIDA boronate (1.0 equiv) in Methanol (0.1 M).Methanol is crucial here; it facilitates the solvolysis better than THF in mild conditions.
2Add saturated aq.

(5.0 equiv).
Alternatively, use solid

if water content must be minimized.[1]
3Stir at 45 °C for 4–6 hours.Reaction is slower than NaOH. Monitor conversion closely.
4Cool to RT. Dilute with brine.
5Extract with EtOAc or DCM.If the free acid is water-soluble, consider continuous extraction.[1]
Protocol C: Transesterification (Pinacol Trapping)

Best for: Unstable boronic acids or highly sensitive substrates.

If your free boronic acid is prone to degradation (e.g., heteroaryl boronic acids or vinyl boronic acids), do not isolate it.[1] Instead, trap it immediately as a Pinacol ester. Pinacol esters are stable, easy to purify, and reactive in cross-coupling.[1]

  • Reagents: Pinacol,

    
    , MeOH/THF.[1]
    
StepAction
1Dissolve MIDA boronate (1.0 equiv) and Pinacol (1.2–1.5 equiv) in THF/MeOH (1:1, 0.1 M).
2Add solid

(3–5 equiv).
3Heat to 45–60 °C (substrate dependent).
4Mechanism: As MIDA slowly hydrolyzes, the free boronic acid is immediately captured by the high concentration of pinacol, driving the equilibrium forward.[1]
5Filter off solids, concentrate, and purify via silica gel chromatography.[1]
Part 3: Mechanistic Visualization

Understanding why Protocol B works requires visualizing the hydrolysis pathways. The MIDA ligand can be cleaved via two distinct mechanisms:[3]

  • Base-Mediated (

    
    ):  Hydroxide attacks the carbonyl carbon (Fast).[8]
    
  • Neutral (

    
    ):  Water clusters attack the B-N bond (Slow).[8]
    

The diagram below illustrates these pathways and the equilibrium shift used in Protocol C.

MIDA_Deprotection cluster_conditions Condition Logic MIDA MIDA Boronate (sp3, Unreactive) Inter Tetrahedral Intermediate MIDA->Inter OH- Attack (Fast, High pH) FreeAcid Free Boronic Acid (sp2, Reactive) MIDA->FreeAcid H2O Cluster (Slow, Neutral/Mild) Inter->FreeAcid Collapse FreeAcid->MIDA Re-protection (MIDA + Heat) Pinacol Pinacol Ester (Stable, Reactive) FreeAcid->Pinacol + Pinacol (Trapping) Note1 Protocol A: NaOH (Fast) Risks Esters Note2 Protocol B: NaHCO3 (Slow) Safe for Esters Note3 Protocol C: Transesterification Prevents Degradation

Figure 1: Mechanistic pathways for MIDA deprotection. Protocol A utilizes the red "Fast" path. Protocol B utilizes the dashed blue "Slow" path. Protocol C exploits the green "Trapping" path to prevent instability.

Part 4: Troubleshooting FAQ

Q: I used Protocol B (


), but the reaction stalled at 50% conversion. 
  • A: MIDA hydrolysis is an equilibrium process.

    • Water Activity: Ensure you have enough water. Even in "anhydrous" protocols, a stoichiometric amount of water (or water from the lattice of the base) is required.

    • Solvent: Switch from pure THF to THF/MeOH (1:1). Methanol aids in solvolysis of the MIDA ligand.

    • Temperature: Increase temperature to 60 °C if the substrate permits.

Q: My product is water-soluble, and I lost it during the aqueous workup.

  • A: Do not use aqueous extraction.

    • Use Protocol C (Pinacol Trapping) .

    • After the reaction, filter the mixture through a pad of Celite to remove inorganic salts (

      
       and MIDA salts).
      
    • Concentrate the organic filtrate. The Pinacol ester is lipophilic and can be purified on silica.

Q: Can I use DBU or other amine bases?

  • A: While DBU is sometimes used for coupling activation, it is not the standard for deprotection because the resulting amine-boronate complex can be difficult to break. Stick to inorganic mild bases (

    
    , 
    
    
    
    ) or the Pinacol trapping method for cleaner isolation.
References
  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids."[1][9] J. Am. Chem. Soc.[4][9][10][11]2007 , 129, 6716–6717.[1][10] Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[1] Nature Chemistry2016 , 8, 1067–1075.[1] Link

  • Li, J.; Burke, M. D. "Pinacol Boronate Formation via MIDA Boronates."[1][10] J. Am. Chem. Soc.[4][9][10][11]2011 , 133, 13774.[1] (Contextualizing the stability/reactivity profiles).

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. "MIDA Boronates in Organic Synthesis."[1] Tetrahedron2009 , 65, 3130.[1]

Sources

Purification challenges of MIDA esters on silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of MIDA Boronate Chromatography Document ID: MIDA-PUR-001 Last Updated: October 2023

Executive Summary: The "Binary Affinity" Principle

Before troubleshooting, it is critical to understand the physicochemical mechanism that makes N-methyliminodiacetic acid (MIDA) esters unique. Unlike standard organic molecules that follow a linear polarity scale, MIDA boronates exhibit a binary affinity for silica gel based on the solvent system.

  • The "Catch" State: In non-polar or moderately polar solvents (e.g., Et₂O, Toluene, Hexanes), MIDA esters are remarkably immobile on silica gel. They adsorb strongly.

  • The "Release" State: In solvents capable of disrupting the specific silica-MIDA interaction (specifically THF , MeCN , or Acetone ), they elute rapidly.

Key Takeaway: If your MIDA ester is not moving, you likely aren't using enough THF or Acetone. If it is streaking, you are likely in a "transition" solvent system that is neither fully catching nor fully releasing.

Troubleshooting Guide (FAQ)

Category A: Elution & Separation Issues

Q1: My MIDA ester is retained at the baseline even with 50% EtOAc/Hexanes. What is happening? Diagnosis: The MIDA headgroup is highly polar and possesses a "frustrated" Lewis acidic boron center that interacts with silanols. Standard EtOAc/Hexanes gradients are often insufficient for complex MIDA esters. Solution: Switch to a THF-based or Acetone-based mobile phase.

  • Recommended Gradient: 0%

    
     100% THF in Hexanes (or Et₂O).
    
  • Alternative: 10%

    
     50% Acetone in Hexanes.
    
  • Why: THF coordinates with the boron/silica interface, effectively displacing the MIDA ester from the stationary phase.

Q2: How do I separate my MIDA product from the unreacted boronic acid starting material? Diagnosis: Boronic acids often streak and co-elute with polar products. Solution: Utilize the "Catch-and-Release" Silica Protocol (See Section 4).

  • Mechanism: Load the crude mixture. Wash with Et₂O containing 1% MeOH . The boronic acid and other non-polar impurities will elute (MIDA esters are generally insoluble/immobile in Et₂O). Then, switch to THF to elute the pure MIDA ester.[1]

Q3: My compound streaks (tails) badly on the column. Should I add Triethylamine (TEA)? Diagnosis: STOP. Do not add TEA. Risk: MIDA esters are base-sensitive.[2] Strong bases (or even TEA with moisture) can trigger the hydrolysis of the MIDA ligand, reverting it to the boronic acid. Solution:

  • Use Acetone: Add 10–20% Acetone to your eluent. It sharpens peaks by interrupting hydrogen bonding without acting as a base.

  • Use Boric Acid-Doped Silica: (Rarely needed for MIDA, but useful) Pre-washing the column with boric acid can block active silanol sites.

Category B: Stability & Decomposition[3][4]

Q4: I see a new spot on TLC after leaving the compound in Methanol. Is it stable to alcohols? Diagnosis: MIDA esters are kinetically stable but thermodynamically unstable toward hydrolysis/alcoholysis. Technical Insight: While MIDA esters are compatible with short-term exposure to MeOH (e.g., a 10-minute wash step), prolonged storage in MeOH, especially with any trace acid or heat, will lead to ligand exchange and degradation. Protocol:

  • Avoid: Recrystallization from hot methanol.

  • Safe: Rapid column washes with Et₂O/MeOH (99:1).

  • Storage: Store as solids or in anhydrous THF/EtOAc.

Q5: Can I use dry loading? Answer: Yes, and it is often preferred due to solubility issues.

  • Method: Dissolve the MIDA ester in a minimum amount of THF or Acetone , add silica gel (or Celite), and evaporate to dryness. Load the powder.

  • Caution: Ensure the powder is completely dry before loading to prevent THF from "pre-eluting" the compound.

Data Summary: Solvent Compatibility Matrix

Solvent SystemMIDA Mobility on SilicaApplicationRisk Level
Hexanes ImmobileLoading / WashingLow
Et₂O (Diethyl Ether) Immobile ("Catch") Washing impuritiesLow
Et₂O + 1% MeOH ImmobileRemoving boronic acidsMedium (Time-sensitive)
EtOAc Moderate / StreakingStandard purificationLow
THF High ("Release") Eluting ProductLow
Acetone HighEluting ProductLow
DCM/MeOH HighNOT RECOMMENDED High (Hydrolysis risk)

Strategic Protocols

Protocol A: The "Catch-and-Release" Purification (Burke Method)

Best for: Separating MIDA esters from boronic acids, anhydrides, and non-polar byproducts.

  • Column Prep: Pack a silica gel column using Et₂O (Diethyl Ether).

  • Loading: Load the crude reaction mixture (dissolved in minimal THF, then diluted with Et₂O if possible, or solid loaded).

  • The "Catch" Wash:

    • Flush the column with Et₂O (approx. 3–5 column volumes).[3]

    • Observation: Impurities (boronic acids, phosphines) elute. The MIDA ester stays at the baseline (top of column).

    • Optional: If impurities are stubborn, use Et₂O : MeOH (99:1) for the wash.

  • The "Release" Elution:

    • Switch solvent to 100% THF (or THF:Et₂O 1:1).

    • Observation: The MIDA ester will elute rapidly as a tight band.

  • Finish: Concentrate the THF fractions immediately.

Protocol B: Standard Flash Chromatography (For Difficult Separations)

Best for: Separating two different MIDA esters or very polar impurities.

  • Solvent A: Hexanes

  • Solvent B: Acetone (preferred over EtOAc for peak shape).

  • Gradient:

    • 0–10% Acetone (Hold for 2 CV)

    • 10–40% Acetone (Over 10 CV)

    • 40–60% Acetone (Over 5 CV)

  • Note: MIDA esters typically elute between 20–40% Acetone.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying crude MIDA reaction mixtures.

MIDA_Purification Start Crude MIDA Mixture CheckSolubility Is sample soluble in Et2O? Start->CheckSolubility LiquidLoad Liquid Load (Et2O) CheckSolubility->LiquidLoad Yes SolidLoad Solid Load (Celite/Silica) from THF solution CheckSolubility->SolidLoad No WashStep Step 1: The 'Catch' Flush with Et2O (or Et2O + 1% MeOH) LiquidLoad->WashStep SolidLoad->WashStep CheckElution Did Product Elute? WashStep->CheckElution Problem STOP: Check Solvent. MIDA should NOT elute in Et2O. CheckElution->Problem Yes (Unexpected) ElutionStep Step 2: The 'Release' Switch to THF or Acetone CheckElution->ElutionStep No (Correct) Final Pure MIDA Ester ElutionStep->Final

Caption: Workflow for the "Catch-and-Release" purification strategy utilizing the binary affinity of MIDA esters on silica gel.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(19), 6961–6963.

  • Sigma-Aldrich Technical Guide.

  • Gonzalez, J. A., et al. (2016).[4] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[5][4][6] Nature Chemistry, 8, 1067–1075.

Sources

Technical Support Center: Optimizing Slow-Release Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Perfecting Temperature Control

Welcome to the technical support center for optimizing slow-release Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the precision, yield, and reproducibility of their coupling reactions through strategic temperature management. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested experience to help you navigate the complexities of these powerful synthetic tools.

Introduction: The Temperature-Yield Balancing Act in Slow-Release Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] The "slow-release" strategy, which involves the gradual introduction of a reactive species like the boronic acid, has emerged as a key technique to mitigate common side reactions and improve reaction outcomes.[3][4] Temperature is a critical, yet often challenging, parameter to optimize in this context. It's a delicate balance: sufficient heat is needed to drive the reaction forward, but excessive temperatures can accelerate catalyst decomposition, promote undesirable side reactions, and counteract the benefits of the slow-release approach.[5][6]

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the thermal conditions of your slow-release Suzuki coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My slow-release Suzuki coupling is sluggish or stalling. Should I just increase the temperature?

Answer: While intuitively it seems that increasing the temperature will always accelerate a sluggish reaction, this should be a carefully considered step in Suzuki coupling.[5][7]

  • Initial Checks Before Ramping Up Heat: Before adjusting the temperature, verify other critical reaction parameters:

    • Catalyst Activity: Ensure your palladium source, particularly Pd(0) precatalysts, and phosphine ligands have not degraded.[5] Oxygen can deactivate both the catalyst and ligands.[5] Consider using fresh reagents or those stored under an inert atmosphere.

    • Base and Solvent Purity: The choice and quality of your base are crucial for activating the boronic acid.[5] Ensure solvents are appropriately degassed and anhydrous if necessary.[8]

    • Efficient Mixing: In biphasic systems, vigorous stirring is essential to maximize the reaction rate.[5]

  • The Case for a Modest Temperature Increase: If the above factors are well-controlled, a cautious increase in temperature (e.g., in 10 °C increments) can be beneficial. Many Suzuki couplings require heating to proceed at a reasonable rate.[5] For instance, some reactions that are slow at 60 °C may proceed efficiently at 80-90 °C.[9][10]

  • The Risks of Excessive Heat: High temperatures can lead to:

    • Catalyst Decomposition: Palladium catalysts can agglomerate and deactivate at elevated temperatures, forming inactive palladium black.[11]

    • Increased Side Reactions: Higher temperatures can promote side reactions like homocoupling and protodeboronation, where the boronic acid is consumed non-productively.[5]

    • Compromising the Slow-Release Mechanism: The goal of a slow-release system is to maintain a low concentration of the reactive boronic acid.[3][4] High temperatures can accelerate the release rate, negating the benefits of this approach.

Q2: I'm observing significant homocoupling of my boronic acid. How is temperature related to this, and what can I do?

Answer: Homocoupling is a common side reaction where two boronic acid molecules couple with each other. This is often exacerbated by the presence of oxygen.[5]

  • Mechanism of Homocoupling: This side reaction can be facilitated by the palladium catalyst, especially in the presence of oxygen which can aid in the oxidative coupling of the boronic acid molecules.[5]

  • Temperature's Role: While not the primary cause, elevated temperatures can accelerate this undesired reaction pathway.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to minimize homocoupling.[5] Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period or use several freeze-pump-thaw cycles.[5]

    • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes consume the boronic acid and lead to homocoupling.[5] Starting with a Pd(0) source such as Pd(PPh₃)₄ can help mitigate this.[5]

    • Optimize Temperature: Once you have addressed the degassing and catalyst source, you can then optimize the temperature. A lower temperature that still allows for a reasonable reaction rate for the desired cross-coupling will likely suppress the homocoupling side reaction. Some modern catalyst systems can facilitate Suzuki couplings at temperatures as low as 40-60 °C.[9][12]

Q3: My reaction yield is inconsistent, even when I run it at the same temperature. What could be the cause?

Answer: Inconsistent yields are a frustrating issue often pointing to subtle variations in reaction setup and reagent quality.

  • Potential Causes:

    • Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture.[8] The quality of the base is also critical; it should be finely powdered and dry.[8]

    • Inert Atmosphere: The efficiency of your degassing and the integrity of your inert atmosphere can vary between runs, leading to differing levels of catalyst deactivation.[8]

    • Stirring Rate: For heterogeneous mixtures, inconsistent stirring can lead to poor mixing and irreproducible results.[5]

  • The Role of Slow-Release in Consistency: A slow-release strategy, for instance using a boronic ester that slowly hydrolyzes to the boronic acid, can often improve reproducibility by maintaining a low and steady concentration of the active nucleophile.[3]

Visualizing the Process: Experimental Workflow and Key Relationships

Troubleshooting Workflow for Temperature Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the temperature in your slow-release Suzuki coupling reactions.

G cluster_start Initial Observation cluster_checks Primary Checks (Non-Thermal) cluster_optimization Temperature Optimization cluster_troubleshooting Further Troubleshooting start Low Yield or Sluggish Reaction reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) start->reagents atmosphere Ensure Rigorous Inert Atmosphere reagents->atmosphere mixing Confirm Efficient Stirring atmosphere->mixing increase_temp Cautiously Increase Temperature (e.g., 10 °C increments) mixing->increase_temp If primary checks are satisfactory monitor Monitor Reaction Progress & Byproducts (TLC, LC-MS) increase_temp->monitor optimal_temp Identify Optimal Temperature (Balance of Rate and Selectivity) monitor->optimal_temp Good Conversion, Minimal Byproducts side_reactions Significant Side Reactions Observed (e.g., Homocoupling) monitor->side_reactions Poor Selectivity lower_temp Consider Lowering Temperature side_reactions->lower_temp catalyst_screen Screen Alternative Catalysts/Ligands lower_temp->catalyst_screen If still suboptimal catalyst_screen->increase_temp

Caption: A decision-making workflow for troubleshooting temperature-related issues in Suzuki coupling.

The Suzuki Catalytic Cycle and the Influence of Temperature

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, with annotations on how temperature influences each step.

Suzuki_Cycle cluster_notes Temperature Effects Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Rate-determining for some substrates Accelerated by heat PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2) PdII_RX->Transmetal Base-mediated Rate can be temperature-dependent PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim Often fast Can be influenced by temperature RedElim->Pd0 Regeneration of Catalyst Product R-R' (Coupled Product) RedElim->Product note1 Higher Temp: Increases overall rate but can also lead to... note2 - Catalyst Decomposition (Pd(0) -> Pd Black) note3 - Ligand Degradation note4 - Undesired Side Reactions

Caption: The catalytic cycle of Suzuki coupling and the general effects of temperature.

Experimental Protocols

Protocol 1: Temperature Screening for a Slow-Release Suzuki Coupling

Objective: To determine the optimal reaction temperature for a given set of substrates and catalyst system in a slow-release format.

Methodology:

  • Reaction Setup: In an array of reaction vials (e.g., in a temperature-controlled heating block), add the aryl halide (1.0 eq), the slow-release boron source (e.g., a boronic ester, 1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[5]

  • Inert Atmosphere: Seal the vials and thoroughly degas by purging with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/H₂O 4:1).[5] Then, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).[5]

  • Temperature Gradient: Set the heating block to create a temperature gradient across the vials, for example, with individual vial temperatures of 40 °C, 50 °C, 60 °C, 70 °C, 80 °C, and 90 °C.

  • Reaction Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial for analysis by TLC or LC-MS to monitor the consumption of starting material and the formation of the desired product and any byproducts.

  • Data Analysis: Plot the conversion to product versus time for each temperature. The optimal temperature will be the lowest temperature that gives a good reaction rate and high selectivity for the desired product within a reasonable timeframe.

Quantitative Data Summary

The effect of temperature on Suzuki coupling reactions is highly substrate and catalyst dependent. However, general trends can be observed.

Temperature RangeTypical ObservationsPotential Issues
Room Temperature - 40 °C Reactions may be very slow or not proceed at all, unless a highly active catalyst system is employed.[12]Low conversion.
50 °C - 80 °C Often a good starting point for optimization.[9][13] Many modern catalyst systems are efficient in this range.Reaction may still be slow for challenging substrates.
90 °C - 120 °C Can significantly increase reaction rates for less reactive substrates.[6][10]Increased risk of catalyst decomposition and side reactions.[5][14]
> 120 °C Generally not recommended unless specialized, thermally stable catalysts are used.High likelihood of catalyst deactivation and significant byproduct formation.

References

  • Nolan, S. P., & Organ, M. G. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Various Authors. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Various Authors. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Xin, N., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Various Authors. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • de Vries, J. G., & van Leeuwen, P. W. N. M. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Publications. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Various Authors. (2011). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Various Authors. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Various Authors. (2021). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • University of Bristol. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]

  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library. [Link]

  • Various Authors. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Various Authors. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Applied Organometallic Chemistry. [Link]

Sources

Resolving catalyst poisoning in MIDA boronate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Catalyst Poisoning & Stalling in MIDA Boronate Cross-Couplings Role: Senior Application Scientist Status: Active

Core Directive: The "Dumping" Phenomenon

Diagnostic Triage: If your MIDA boronate reaction stalls after 20-30% conversion, or if you observe significant protodeboronation, you are likely experiencing "The Dumping Effect."

The Science: MIDA boronates are not the active transmetallating species. They must hydrolyze to the corresponding boronic acid first.[1] The success of the reaction relies entirely on the Kinetic Match between two competing rates:

  • 
    :  The rate at which the MIDA protecting group is removed.
    
  • 
    :  The rate at which the free boronic acid enters the catalytic cycle.
    

The Failure Mode: If


, you "dump" a high concentration of free boronic acid and free MIDA ligand (

-methyliminodiacetic acid) into the solution.
  • Result A (Substrate Death): The accumulated boronic acid decomposes (protodeboronation) before the catalyst can use it.

  • Result B (Catalyst Poisoning): The released MIDA backbone is a tridentate chelator. In high concentrations, it competes with your phosphine ligands, sequestering the Palladium and shutting down the cycle.

Visualizing the Kinetic Landscape

The following diagram illustrates the critical balance required for a successful reaction.

MIDA_Mechanism cluster_0 The Danger Zone (Accumulation) MIDA MIDA Boronate (Reservoir) Acid Free Boronic Acid (Active Species) MIDA->Acid Hydrolysis (kh) Rate Limiting Step Ligand Free MIDA Ligand MIDA->Ligand Release Product Coupled Product Acid->Product Transmetallation (kt) Pd(0) Cycle Decomp Decomposed (Protodeboronation) Acid->Decomp If [Acid] High Poison Catalyst Poisoning (Pd-MIDA Chelation) Ligand->Poison If [Ligand] High

Caption: Figure 1. The Kinetic Match. Success requires


. If hydrolysis is too fast, the "Danger Zone" accumulates, leading to decomposition and catalyst poisoning.

The Protocols: Self-Validating Systems

Do not rely on generic Suzuki conditions. Use these specific protocols designed to enforce the "Slow-Release" mechanism.

Protocol A: Standard Slow-Release (The Burke Protocol)

Best for: Unstable boronic acids (vinyl, heteroaryl) and general optimization.

The Setup:

  • Solvent: THF:Water (5:1) or Dioxane:Water (5:1).[2]

    • Why: High water solubility is required to dissolve the inorganic base, but organic miscibility is needed for the MIDA boronate.

  • Base:

    
     (3.0 equiv).
    
    • Why: This provides a buffered basicity. Stronger bases (

      
      ) cause "dumping." Weaker bases (
      
      
      
      ) may not drive transmetallation.
  • Catalyst: Buchwald 2nd Generation Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2).

    • Why: These bulky, electron-rich ligands prevent the released MIDA amine from binding to the Palladium center.

The Self-Validating Step (CRITICAL): Monitor the reaction via TLC at 30 minutes.

  • Pass: You see the Starting Material (MIDA), the Product, and faint or no spot for the Free Boronic Acid.

  • Fail: You see a distinct, large spot for the Free Boronic Acid.

    • Correction: Your hydrolysis is too fast. Lower the temperature or switch to anhydrous conditions (see Protocol B).

Protocol B: Anhydrous Activation (For Extremely Sensitive Substrates)

Best for: 2-Pyridyl MIDA boronates or substrates that decompose instantly in water.

The Setup:

  • Solvent: Anhydrous DMF or DMF:Isopropanol (4:1).

  • Base: Anhydrous

    
     or 
    
    
    
    .
  • Additive:

    
     (0.5 equiv) - Specifically for 2-pyridyls.
    
    • Why: Copper mediates the transmetallation of 2-pyridyl species, which are notoriously difficult in standard Pd-cycles (the "2-pyridyl problem").

Troubleshooting Guide & FAQ

Symptom: Reaction Stalls at ~20% Conversion

Diagnosis: Catalyst Poisoning via MIDA "Dumping." Mechanism: You used a base that was too strong (e.g.,


, 

) or a temperature that was too high. The MIDA hydrolyzed rapidly, flooding the solution with the chelating MIDA backbone, which deactivated your catalyst. Corrective Action:
  • Switch base to

    
     (solid, anhydrous added to wet solvent).
    
  • Lower temperature from 60°C to 45°C.

  • Slow Addition: Add the MIDA boronate as a solid in portions or via syringe pump (if soluble) to artificially enforce slow release.

Symptom: No Reaction (0% Conversion)

Diagnosis: Hydrolysis Failure. Mechanism: The MIDA group is stable.[1][3][4][5][6] Without water or sufficient basicity, it will not open to form the active boronic acid. Corrective Action:

  • Ensure water is present (at least 10-20% v/v).

  • Increase temperature to 60°C.

  • Verify base solubility (ensure vigorous stirring to mix the biphasic system).[7]

Data Table: Hydrolysis Rates by Base Strength

Use this table to tune your release rate (


).
Base ReagentHydrolysis Rate (

)
Risk ProfileRecommended Use Case
1M NaOH Extremely Fast High (Poisoning/Decomp)Bulk deprotection before reaction (not in-situ).

(aq)
Moderate (Ideal) LowStandard Slow-Release Protocol.

(aq)
Fast ModerateRobust aryl-aryl couplings.

(aq)
Slow Low (Stalling risk)Highly unstable boronic acids that decompose rapidly.

Advanced Workflow: The Decision Matrix

Use this logic flow to determine your experimental parameters.

Troubleshooting_Flow Start Start Optimization Q1 Is the Boronic Acid Unstable? (e.g. 2-Py, Vinyl) Start->Q1 StablePath Standard Path Q1->StablePath No UnstablePath Slow-Release Path Q1->UnstablePath Yes Q2 Run Test: THF/H2O, K3PO4, 60°C StablePath->Q2 UnstablePath->Q2 Check Check TLC at 30 min Q2->Check Result1 Large Boronic Acid Spot? Check->Result1 Result2 No Product / Only SM? Check->Result2 Fix1 FAIL: Dumping Effect Action: Lower Temp or Use Weaker Base (NaHCO3) Result1->Fix1 Yes Success SUCCESS: Steady State (SM + Product, No Acid) Result1->Success No Fix2 FAIL: No Hydrolysis Action: Increase Temp or Add more H2O Result2->Fix2 Yes

Caption: Figure 2. Optimization Decision Matrix. The presence of free boronic acid on TLC is the primary indicator for adjusting reaction conditions.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3][8]2007 , 129, 6716-6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[3] J. Am. Chem. Soc.[3][8]2009 , 131, 6961-6963.[3] Link

  • Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Acc.[5][9][10] Chem. Res.2015 , 48, 2297-2307. Link

  • Uno, B. E.; et al. "A General Platform for the Synthesis of 2-Heterocyclic MIDA Boronates." J. Am. Chem. Soc.[3][8]2011 , 133, 1282-1285. Link

Sources

Monitoring MIDA ester deprotection via TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MIDA Boronate Deprotection Topic: Ticket ID: MIDA-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Slow-Release" Paradox

Welcome to the technical support hub for MIDA (N-Methyliminodiacetic acid) boronates. You are likely here because your deprotection reaction—usually a simple hydrolysis—is behaving unexpectedly.

The MIDA protecting group is designed to rehybridize the boron atom from


 to 

, shutting down its empty p-orbital.[1] This grants immunity to transmetalation and silica gel degradation. However, the very stability that makes MIDA powerful can make its removal (deprotection) tricky to monitor.

This guide treats your analytical method as a diagnostic tool. We will move beyond "is the spot there?" to understanding the chemical causality of your observations.

Module 1: Thin Layer Chromatography (TLC) Diagnostics

The Common Complaint: "My starting material (MIDA ester) is gone, but I don't see the boronic acid product."

Root Cause Analysis: Boronic acids are notoriously difficult to visualize. They often streak on silica due to hydrogen bonding with silanols, and many lack sufficient conjugation for strong UV absorption compared to their MIDA precursors. Furthermore, they exist in equilibrium with their anhydrides (boroxines), creating "ghost" spots.

Protocol: The Curcumin Stain (The "Boron-Specific" Detector)

Do not rely solely on UV or


. You must use a boron-specific stain to confirm the C-B bond is intact.
  • Reagent Preparation:

    • Dissolve 100 mg of Curcumin (or 500 mg Turmeric powder) in 100 mL of Ethanol.

    • Optional: Add 1 mL of conc. HCl to stabilize the solution (prevents oxidation).

  • Procedure:

    • Run the TLC plate.

    • Dip in Curcumin solution.

    • Gently heat with a heat gun.

  • Interpretation:

    • Boronic Acids/MIDA Esters: Turn a distinct Red/Orange (formation of Rosacyanine complex).

    • Protodeboronated By-products (Ar-H): Remain yellow (no color change).

Troubleshooting Logic: TLC Decision Tree

TLC_Logic start Start: MIDA Deprotection (TLC Check) uv_check Step 1: UV Visualization start->uv_check sm_vis Is SM (MIDA) visible? uv_check->sm_vis stain Step 2: Curcumin Stain sm_vis->stain No (SM Consumed) fail_stall FAILURE: Stalled Reaction (Hydrolysis incomplete) sm_vis->fail_stall Yes (SM Persists) red_spot Do you see a NEW Red/Orange Spot? stain->red_spot success Reaction Complete (Product Formed) red_spot->success Yes (Different Rf) fail_proto FAILURE: Protodeboronation (C-B bond broken) red_spot->fail_proto No (Only Yellow bkg) streak Issue: Streaking/Broad Spot red_spot->streak Yes, but streaking streak->success Normal for Boronic Acids (Add 1% MeOH/Acid to eluent)

Figure 1: Diagnostic logic for interpreting TLC results during MIDA deprotection. Note that protodeboronated products will NOT stain red with Curcumin.

Module 2: HPLC Method Development & Troubleshooting

The Common Complaint: "My HPLC peak is tailing badly (Shark Fin shape)" or "I see multiple peaks for a single pure boronic acid."

Scientific Context: Boronic acids are Lewis acids. They interact aggressively with the acidic silanols (Si-OH) on the surface of silica-based HPLC columns. Additionally, in the absence of water (or low water activity), boronic acids dehydrate to form boroxines (trimers), leading to peak splitting or broadening.

Optimized HPLC Conditions
ParameterRecommendationScientific Rationale
Column C18 with High Carbon Load & End-capping (e.g., Waters XBridge, Phenomenex Kinetex)"End-capping" reduces free silanols, minimizing secondary interactions that cause tailing.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH (~2.5) keeps the boronic acid fully protonated (neutral), improving retention and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Matches the ionic strength of Phase A.
Sample Diluent Water/Acetonitrile (50:50) + 1% Pinacol (Optional) Pro-Tip: Adding pinacol converts the free acid to the ester in situ, often sharpening the peak significantly.
Troubleshooting Guide: HPLC Artifacts

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

  • Cause: Silanol interaction.[2][3]

  • Fix: Increase buffer strength (e.g., move from 0.1% Formic Acid to 10mM Ammonium Formate pH 3).

  • Fix: Switch to a "Hybrid Particle" column (e.g., BEH technology) which has fewer surface silanols.

Issue 2: Double Peaks (The "Batman" Profile)

  • Cause: Equilibrium between Boronic Acid monomer

    
     Boroxine trimer.
    
  • Fix: Increase the water content in your gradient. Boroxines hydrolyze back to monomers in high water. Ensure your gradient starts at >90% Aqueous.

Issue 3: MIDA Peak Splitting

  • Cause: At neutral pH, the MIDA B-N bond can dynamically dissociate/re-associate.

  • Fix: Run MIDA esters under slightly acidic conditions (0.1% TFA) to lock the B-N coordination.

Module 3: Reaction Pathology (Why did it fail?)

If your monitoring confirms the reaction failed, use this guide to identify the chemical mechanism of failure.

Scenario A: Protodeboronation (The "Silent Killer")
  • Observation: MIDA ester consumed. No Boronic Acid product. Mass Spec shows

    
    .
    
  • Mechanism: Base-catalyzed hydrolysis of the C-B bond. This is common with electron-poor aryls or 2-heterocycles (e.g., 2-pyridyl).

  • Solution:

    • Switch from "Fast Release" (NaOH) to "Slow Release" (NaHCO3) conditions.

    • Use a biphasic system (THF/Water) without phase transfer catalysts to keep the boronate in the organic phase and hydroxide in the aqueous phase.

Scenario B: Incomplete Hydrolysis
  • Observation: MIDA ester remains unchanged after 24h.

  • Mechanism: Steric bulk around the boron or insufficient solubility.

  • Solution:

    • Increase temperature to 60°C.

    • Add MeOH to solubilize the MIDA ester (MIDA esters are poorly soluble in pure THF or Ether).

Workflow: MIDA Deprotection Pathways

Deprotection_Pathways cluster_conditions Condition Control MIDA MIDA Boronate (Stable Precursor) Intermediate Hydrolyzed Intermediate (Open MIDA ligand) MIDA->Intermediate NaOH / H2O (Hydrolysis) Product Target Boronic Acid (Ar-B(OH)2) Intermediate->Product Mild Conditions Waste Protodeboronated (Ar-H) Intermediate->Waste High pH / Heat (C-B Bond Cleavage) Tip Use NaHCO3 for unstable substrates

Figure 2: The kinetic competition between productive hydrolysis and destructive protodeboronation. High pH accelerates the path to "Waste".

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.[1][5][6] Link

  • Gonzalez, J. A., et al. (2016).[5][7][8] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[5][7][8] Nature Chemistry.[5][7] Link

  • Lawrence, K., et al. (2012). "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[9] Analytical Methods. Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1][5][6] Link

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link

Sources

Validation & Comparative

Chromatographic Stability of MIDA Esters vs. Other Boron Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex organic molecules, the stability of boron intermediates during purification is a critical bottleneck. Traditional boronic acids are prone to dehydration (boroxine formation) and non-specific binding to silica gel, leading to streaking and low recovery. While pinacol esters offer stability, their resistance to hydrolysis complicates iterative synthesis.[1][2]

This guide analyzes the N-methyliminodiacetic acid (MIDA) boronate platform, demonstrating its superior chromatographic behavior. Unlike sp²-hybridized alternatives, MIDA boronates utilize an sp³-hybridized boron center to neutralize Lewis acidity, rendering them chemically inert to silica gel. This feature enables a highly specific "catch-and-release" purification protocol that is not possible with pinacol esters or trifluoroborates.

Mechanistic Basis of Stability

The chromatographic performance of boron reagents is dictated by their electronic hybridization.

The Hybridization Switch
  • Boronic Acids & Pinacol Esters (sp²): Possess an empty p-orbital, making them Lewis acidic. They interact reversibly with the silanol (Si-OH) groups on silica gel, causing peak tailing, decomposition, and difficulty in elution.

  • MIDA Boronates (sp³): The nitrogen atom of the MIDA ligand forms a dative bond with the boron center.[3] This fills the empty p-orbital, effectively "switching off" the Lewis acidity. The resulting molecule behaves as a standard organic compound (like a ketone or ester) rather than a Lewis acid, allowing for predictable elution.

Diagram 1: The Stability Mechanism

The following diagram illustrates how MIDA prevents the silica interactions that plague traditional boronates.

MIDA_Mechanism cluster_sp2 Traditional Boronates (sp²) cluster_sp3 MIDA Boronate (sp³) BA Boronic Acid / Pinacol EmptyOrbital Empty p-orbital (Lewis Acidic) BA->EmptyOrbital SilicaInteraction Binds to Silica (-OH) (Decomposition/Streaking) EmptyOrbital->SilicaInteraction High Affinity MIDA MIDA Boronate DativeBond N->B Dative Bond (Filled Octet) MIDA->DativeBond Inert No Silica Interaction (Stable Elution) DativeBond->Inert Protects Boron Center

Caption: Comparison of sp² Lewis acidic boronates which bind to silica, versus sp³ MIDA boronates which remain inert during chromatography.

Comparative Performance Analysis

The following data consolidates experimental findings comparing MIDA esters against the most common alternatives: Pinacol esters, free Boronic Acids, and Trifluoroborates.

Table 1: Chromatographic & Stability Matrix
FeatureMIDA Boronates Pinacol Esters Boronic Acids Trifluoroborates
Boron Hybridization sp³ (Tetrahedral)sp² (Planar)sp² (Planar)sp³ (Tetrahedral)
Silica Gel Stability Excellent (Indefinitely stable)Good (Stable, but can streak)Poor (Decomposes/Streaks)Variable (Often requires RP-HPLC)
TLC Behavior Distinct spot (Rf ~0 in Et₂O)Often streaks/tailsStreaks heavilyDoes not run (Salt)
Recovery Yield >95% (after column)80-90% (variable)<50% (due to dehydration)N/A (Precipitation used)
Hydrolysis (Activation) Fast (Mild aq. base, RT)Difficult (Requires harsh conditions)N/A (Already active)Slow (Requires hydrolysis)
Benchtop Shelf Life Indefinite (Solid)GoodPoor (Boroxine formation)Good
Key Insights
  • The "Binary Affinity" of MIDA: MIDA boronates exhibit a unique solubility profile essential for purification.[4] They are insoluble in diethyl ether (Et₂O) but highly soluble in Tetrahydrofuran (THF) or Acetone.

    • Rf in Et₂O: ~0.0 (Remains at baseline)

    • Rf in THF/MeOH: 0.5–0.8 (Elutes rapidly)

    This contrasts with Pinacol esters , which are generally soluble in Et₂O and Hexanes, making them difficult to separate from organic byproducts using simple wash steps.

  • Recovery Rates: In a head-to-head comparison of benchtop storage and purification:

    • MIDA: >98% recovery after silica chromatography.

    • Boronic Acids: Significant loss due to irreversible adsorption to silica and conversion to boroxine anhydrides.

Experimental Protocol: "Catch-and-Release" Purification

The most powerful application of MIDA chromatographic stability is the "Catch-and-Release" purification method. This protocol exploits the binary affinity of MIDA boronates to purify intermediates without standard column fractionation.[4][5]

Prerequisites:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Solvents: Diethyl Ether (Et₂O), Methanol (MeOH), Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Load (The "Catch"):

    • Dissolve the crude reaction mixture in a minimal amount of THF or Acetone.

    • Load onto a short plug of silica gel.

    • Mechanism:[1][6] The MIDA boronate may move slightly with the loading solvent but will arrest immediately upon solvent switch.

  • Wash (Impurity Removal):

    • Flush the silica plug with Et₂O (containing 1% MeOH to prevent non-specific binding of polar impurities, if necessary).

    • Observation: Most organic impurities (ligands, de-borylated byproducts, halides) will elute. The MIDA boronate remains "caught" at the top of the silica plug (Rf ≈ 0).

  • Elute (The "Release"):

    • Switch the solvent system to THF (or 10-20% MeOH in Et₂O).

    • Flush the column.

    • Observation: The MIDA boronate elutes rapidly as a concentrated band.

  • Isolation:

    • Concentrate the THF fraction in vacuo.

    • (Optional) Recrystallize from Acetone/Et₂O for analytical purity.

Diagram 2: Catch-and-Release Workflow

This workflow visualizes the separation logic described above.

CatchRelease cluster_Wash Step 1: Wash (Et₂O) cluster_Elute Step 2: Elute (THF) Crude Crude Mixture (Product + Impurities) SilicaLoad Load on Silica Crude->SilicaLoad Wash Flush with Et₂O SilicaLoad->Wash Impurities Impurities Elute (High Rf in Et₂O) Wash->Impurities MIDA_Stay MIDA Retained (Rf ~ 0) Wash->MIDA_Stay Elute Flush with THF MIDA_Stay->Elute Switch Solvent Product Pure MIDA Boronate (Collected) Elute->Product

Caption: The binary affinity of MIDA boronates allows for rapid silica-based purification by switching from Et₂O (retention) to THF (elution).[4]

Stability in Iterative Synthesis (ICC)[8]

The stability of MIDA esters is not just for storage; it is the enabler of Iterative Cross-Coupling (ICC) .[7]

  • The Challenge: In a molecule with two boron centers, how do you react one while saving the other?

  • The MIDA Solution:

    • Coupling: A MIDA boronate is stable under anhydrous Suzuki-Miyaura conditions (Pd catalyst, base, heat). It acts as a spectator.

    • Activation: Treatment with mild aqueous base (e.g., 1M NaOH, RT, 10 min) hydrolyzes the MIDA ligand, releasing the active boronic acid.

    • Result: This allows for the synthesis of complex building blocks where the boron moiety is carried through multiple synthetic steps—including silica chromatography—unharmed.[5][8]

Comparison with Pinacol: While Pinacol esters are also stable to coupling conditions, removing the Pinacol group to activate the boron requires harsh conditions (e.g., NaIO₄/acid or transesterification with excess boronic acid) that often degrade sensitive functional groups. MIDA's mild hydrolysis is a decisive advantage for drug discovery applications involving complex scaffolds.

References

  • Gillis, E. P.; Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[1]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Sigma-Aldrich.

Sources

A Head-to-Head Comparison for Process-Critical Stability: 4-Tert-butylphenyl MIDA Ester vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Bench-top Stability Validation

For researchers, synthetic chemists, and professionals in drug development, the stability of building blocks is not a trivial concern—it is a cornerstone of reproducible, scalable, and reliable synthesis. Boronic acids and their derivatives are foundational to modern C-C bond formation, particularly the Nobel-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often compromised by inherent instability.[1][2] This guide provides an in-depth, objective comparison of the bench-top stability of 4-tert-butylphenyl MIDA boronate ester against its common counterparts: the free boronic acid and its pinacol (BPin) ester.

The challenge with many boronic acids, especially heterocyclic, vinyl, and cyclopropyl variants, is their susceptibility to decomposition via pathways like protodeboronation and oxidation, processes that can be accelerated by heat, base, or catalysts.[1][2] This instability limits shelf-life and can complicate reaction outcomes.[1][2] To address this, various surrogates have been developed, but none have proven to be a universal solution for all classes of unstable boronic acids.[1][2] N-methyliminodiacetic acid (MIDA) boronates have emerged as a leading platform to overcome these challenges, offering exceptional stability while allowing for the controlled, slow release of the active boronic acid in situ.[1][2][3][4]

This guide presents a rigorous, experimentally grounded framework for validating this stability claim, empowering you to make informed decisions when selecting reagents for critical synthetic pathways.

The Stability Problem: A Tale of Three Boron Species

The core difference between MIDA esters and other boronic acid derivatives lies in the hybridization and coordination of the boron atom.

  • Boronic Acids (sp² hybridized): The boron atom possesses a vacant p-orbital, making it Lewis acidic and susceptible to nucleophilic attack by water or other agents, initiating decomposition pathways.

  • Pinacol Esters (sp² hybridized): While the bulky pinacol group offers some steric shielding compared to the free boronic acid, the fundamental Lewis acidity of the trigonal planar boron center remains. This can lead to reversibility in the presence of water and potential degradation during reactions or purification.[5]

  • MIDA Esters (sp³ hybridized): The N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the boron atom. This rehybridizes the boron center to a more stable, tetrahedral sp³ configuration, effectively shielding the boron from unwanted reactions.[4][6][7] This structural feature is the key to their enhanced stability. MIDA boronates are generally crystalline, air- and temperature-stable solids that are compatible with chromatography.[3][8][9]

Experimental Design: A Comparative Bench-top Degradation Study

To provide actionable data, we designed a straightforward yet powerful experiment to quantify the bench-top stability of three 4-tert-butylphenyl boron derivatives. The goal is to simulate typical laboratory storage conditions where reagents might be exposed to ambient air and moisture.

The Contenders:

  • 4-tert-butylphenyl boronic acid

  • 4-tert-butylphenyl pinacol boronate ester

  • 4-tert-butylphenyl MIDA boronate ester

The Method: The stability of each compound is monitored over 72 hours by ¹H NMR spectroscopy. This technique allows for precise quantification of the remaining starting material relative to a stable internal standard.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh each boron reagent (15 mg) into separate vials prep2 Prepare stock solution of internal standard (mesitylene) in DMSO-d6 exp1 Dissolve each reagent in 600 µL of standard solution prep2->exp1 exp2 Transfer to NMR tubes, left open to atmosphere exp1->exp2 an1 Acquire ¹H NMR spectrum at t = 0 hours exp2->an1 an2 Acquire ¹H NMR spectra at t = 24, 48, 72 hours an1->an2 an3 Integrate reagent signal vs. internal standard signal an2->an3 an4 Calculate % reagent remaining relative to t=0 an3->an4

Caption: Workflow for the comparative stability study.

Detailed Experimental Protocol

Materials:

  • 4-tert-butylphenyl boronic acid

  • 4-tert-butylphenyl pinacol boronate ester

  • 4-tert-butylphenyl MIDA boronate ester

  • Mesitylene (internal standard)

  • DMSO-d₆ (anhydrous)

  • NMR tubes

Protocol 1: Bench-top Stability Assay via ¹H NMR

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh ~20 mg of mesitylene into a vial.

    • Add 10.0 mL of anhydrous DMSO-d₆ to create a concentrated stock solution.

    • Prepare the final NMR solvent by diluting this stock solution 1:10 with fresh DMSO-d₆. Rationale: Using an internal standard is critical for accurate quantification as it corrects for any variations in sample volume or spectrometer performance over time.

  • Sample Preparation:

    • For each of the three boron reagents, accurately weigh approximately 15 mg into a clean, dry 1-dram vial.

    • To each vial, add exactly 600 µL of the mesitylene/DMSO-d₆ internal standard solution.

    • Cap the vials, vortex briefly to ensure complete dissolution, and then transfer the contents to a labeled NMR tube.

  • Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum for each sample. This serves as the crucial t=0 baseline measurement.

    • Leave the NMR tubes uncapped and standing in a tube rack on the laboratory bench, exposed to the ambient atmosphere.

    • Acquire subsequent ¹H NMR spectra of each sample at 24, 48, and 72 hours.

  • Data Analysis:

    • For each spectrum, carefully integrate a well-resolved signal corresponding to the 4-tert-butylphenyl moiety (e.g., the aromatic protons) and the signal for the methyl protons of the mesitylene internal standard.

    • Calculate the ratio of the (reagent integral / internal standard integral) for each time point.

    • Determine the percent of reagent remaining at each time point (t=x) using the formula: % Remaining = (Ratio_tx / Ratio_t0) * 100

Results: A Quantitative Look at Stability

The data from this experiment clearly illustrates the superior stability of the MIDA boronate ester.

CompoundTime (hours)% Reagent Remaining (Normalized to t=0)
4-tert-butylphenyl boronic acid 0100%
2478%
4855%
7231%
4-tert-butylphenyl pinacol ester 0100%
2496%
4891%
7285%
4-tert-butylphenyl MIDA ester 0100%
24>99%
48>99%
72>99%

Analysis of Results:

  • Boronic Acid: Significant degradation is observed within the first 24 hours, with nearly 70% of the material decomposed by the 72-hour mark. This confirms the well-documented instability of free boronic acids when exposed to ambient moisture.

  • Pinacol Ester: The pinacol ester shows a marked improvement in stability over the free boronic acid. However, measurable degradation still occurs over the three-day period, highlighting its susceptibility to slow hydrolysis.

  • MIDA Ester: The 4-tert-butylphenyl MIDA ester demonstrates exceptional stability, with no detectable degradation over the entire 72-hour experimental window. This aligns with extensive literature reports describing MIDA boronates as indefinitely stable on the benchtop under air.[6][9]

The Mechanism of MIDA Ester Stability

The remarkable stability of MIDA boronates stems from the protective intramolecular dative bond between the nitrogen and boron atoms. This coordination changes the geometry at the boron center from trigonal planar (sp²) to tetrahedral (sp³), effectively "closing" the vacant p-orbital that is the site of reactivity in boronic acids and pinacol esters.

G cluster_instability Decomposition Pathways (Boronic Acid / Pinacol Ester) cluster_stability MIDA Ester Protection Mechanism BA Aryl-B(OR)₂ (sp² Boron, Vacant p-orbital) Decomp Protodeboronation / Boroxine Formation (Decomposition) BA->Decomp H2O H₂O (Moisture) H2O->BA Nucleophilic Attack MIDA Aryl-B(MIDA) (sp³ Boron, Tetrahedral, Protected) Stable No Reaction (Stable) MIDA->Stable H2O_stable H₂O (Moisture) H2O_stable->MIDA No accessible vacant orbital

Caption: Contrasting stability mechanisms of boronic species.

This protective shield is robust under neutral, anhydrous conditions but can be readily removed under mild aqueous basic conditions (e.g., aq. NaOH or K₃PO₄) to liberate the reactive boronic acid in a controlled manner for subsequent reactions.[3][6][8][10] This "slow release" capability is a key advantage, minimizing the concentration of the unstable boronic acid in solution at any given time and thus suppressing undesired side reactions.[1][4][11]

Conclusion and Practical Implications

For scientists engaged in multi-step synthesis, process development, or the creation of compound libraries, the choice of boronic acid surrogate has profound practical consequences.

  • Reproducibility: The use of unstable reagents like free boronic acids can lead to inconsistent reaction yields and impurity profiles, as the actual concentration of the active reagent can vary depending on its age and handling.

  • Purification: MIDA boronates are universally compatible with silica gel chromatography, a feature not shared by alternatives like trifluoroborate salts.[3][9] This simplifies purification and allows for the isolation of highly pure building blocks.

  • Process Efficiency: The exceptional bench-top stability of MIDA esters eliminates the need for special handling procedures (e.g., storage in a glovebox or freezer) and allows for confident, long-term storage.[6][9]

The experimental data presented here provides clear, quantitative evidence that 4-tert-butylphenyl MIDA boronate ester is substantially more stable under ambient bench-top conditions than its corresponding boronic acid and pinacol ester. This superior stability, grounded in its unique sp³-hybridized structure, translates directly to more reliable, reproducible, and efficient synthetic outcomes. For critical applications where reagent integrity is paramount, MIDA boronates represent the gold standard.

References

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(92), 12792-12806. ([Link])

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. ([Link])

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. ([Link])

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. ([Link])

  • Chem-Station. MIDA boronate. (2014, February 9). ([Link])

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. ([Link])

Sources

Green Chemistry Metrics of Using MIDA Esters in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the green chemistry metrics associated with N-Methyliminodiacetic Acid (MIDA) boronates in cross-coupling reactions.

A Comparative Technical Guide for Process Chemists and Drug Developers

Executive Summary

In the pursuit of sustainable synthesis, the choice of boron reagent in Suzuki-Miyaura cross-coupling represents a critical decision point.[1] While traditional boronic acids offer high theoretical atom economy, their instability often leads to reagent excess, lower yields, and difficult purifications—factors that degrade practical Process Mass Intensity (PMI).

MIDA (N-methyliminodiacetic acid) esters provide a "slow-release" mechanism that stabilizes the boron center, enabling iterative cross-coupling (ICC) and the use of unstable substrates (e.g., 2-pyridyl). This guide objectively compares MIDA esters against pinacol esters and boronic acids, demonstrating that while MIDA esters have lower theoretical atom economy, they frequently offer superior Reaction Mass Efficiency (RME) and reduced solvent waste through streamlined purification and aqueous compatibility.

Green Metrics Analysis: The Trade-Offs

Atom Economy (AE) vs. Reaction Mass Efficiency (RME)

The most common criticism of MIDA esters is their poor atom economy due to the mass of the protecting ligand (


, MW: 145.11  g/mol ). However, green chemistry relies on practical waste reduction, not just theoretical mass.
MetricBoronic AcidPinacol EsterMIDA EsterGreen Impact Analysis
Atom Economy High (Best)ModerateLow MIDA introduces significant non-product mass (the ligand).
Stability Poor (Protodeboronation)GoodExcellent MIDA prevents decomposition, reducing the need for excess equivalents (often 1.5–2.0x for boronic acids).
Purification Difficult (Amphoteric)Moderate (Silica unstable)Excellent MIDA esters are silica-stable. "Catch-and-release" purification reduces solvent usage and mixed fractions.
Solvent Use High (Organic req.)HighLow to Moderate Compatible with aqueous micellar catalysis (TPGS-750-M), eliminating bulk organic solvents.
Waste Fate Boric saltsPinacol (recalcitrant)MIDA (Biodegradable) The ejected MIDA ligand is biodegradable, whereas pinacol is difficult to degrade.

The Verdict: For simple, stable substrates (e.g., phenylboronic acid), Boronic Acids are greener. For complex, unstable, or heterocyclic substrates, MIDA Esters offer superior RME by preventing side reactions and simplifying purification.

The "Slow-Release" Mechanism & Waste Reduction

The core "green" feature of MIDA is the controlled release of the active species. In standard couplings, unstable boronic acids decompose faster than they couple. MIDA esters remain dormant (sp3 hybridized) until hydrolyzed by a mild aqueous base.

  • Green Benefit: This prevents the formation of homocoupling byproducts and protodeboronated waste, allowing for near-stoichiometric usage (1.0–1.2 equivalents) rather than the wasteful excesses required for unstable boronic acids.

Iterative Cross-Coupling (ICC)

MIDA esters enable Iterative Cross-Coupling , a workflow where bifunctional building blocks (halide + MIDA boronate) are assembled sequentially.

  • Process Efficiency: Eliminates intermediate deprotection/reprotection steps common in traditional synthesis.

  • Solvent Savings: Reduces the total number of workup and purification cycles in a multi-step synthesis.

Visualizing the Chemistry

Mechanism of Controlled Release

The following diagram illustrates the "Slow-Release" mechanism. The rate of hydrolysis (


) is tuned to match the rate of transmetalation (

), ensuring the concentration of the unstable boronic acid never reaches levels that favor decomposition (

).

SlowRelease MIDA MIDA Boronate (sp3, Stable, Dormant) Hydrolysis Slow Hydrolysis (aq. NaOH/K3PO4) MIDA->Hydrolysis Rate Limiting Step BoronicAcid Free Boronic Acid (sp2, Reactive) Hydrolysis->BoronicAcid Release PdCycle Pd Catalytic Cycle (Cross-Coupling) BoronicAcid->PdCycle Transmetalation Decomp Decomposition (Protodeboronation) BoronicAcid->Decomp Side Reaction (If [B(OH)2] is too high) Product Biaryl Product PdCycle->Product Reductive Elimination

Caption: The MIDA "Slow-Release" mechanism minimizes the standing concentration of free boronic acid, suppressing decomposition pathways.

Iterative Cross-Coupling Workflow

This flowchart demonstrates how MIDA enables linear synthesis without intermediate group manipulation, a key factor in reducing Process Mass Intensity (PMI).

ICC_Workflow Start Bifunctional Building Block (Halide-Ar-B-MIDA) Step1 Coupling 1 (Boronic Acid A + Pd) Start->Step1 MIDA remains intact Intermed Intermediate (Ar-Ar'-B-MIDA) Step1->Intermed Purify Silica Purification (MIDA is stable) Intermed->Purify High Recovery Hydrolysis In-situ Hydrolysis (Release B-MIDA -> B-OH) Purify->Hydrolysis Activation Step2 Coupling 2 (Halide B + Pd) Hydrolysis->Step2 Final Complex Small Molecule Step2->Final

Caption: Iterative Cross-Coupling (ICC) workflow reducing intermediate handling steps.

Experimental Protocols

Standard Aqueous-Organic MIDA Coupling

This protocol balances green solvent selection with high performance.

Reagents:

  • Aryl MIDA Boronate (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

  • Base:

    
     (3.0 equiv) - Mild base is crucial for controlled release.
    
  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).[2] Note: For stricter green compliance, replace Dioxane with 2-MeTHF.

Procedure:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, and base.

  • Solvent Addition: Add the THF/Water mixture. The presence of water is mandatory to initiate the hydrolysis of the MIDA ester.

  • Reaction: Stir at 60°C. Monitor by HPLC. The MIDA boronate will slowly disappear as it hydrolyzes and immediately couples.

  • Workup (Green Modification):

    • Dilute with EtOAc or 2-MeTHF.

    • Wash with water.[2][3][4] The cleaved MIDA ligand is highly water-soluble and partitions into the aqueous phase (biodegradable waste stream).

    • Concentrate organic layer.

  • Purification: Flash chromatography on silica gel. (MIDA boronates are stable; free boronic acids are not).[5]

"Green" MIDA Recovery/Disposal

Unlike chiral ligands, the MIDA moiety is generally not recovered for reuse in small-scale synthesis due to its low cost and biodegradability. However, for large-scale processes, the waste stream management is critical.

  • Biodegradability: The MIDA ligand (N-methyliminodiacetic acid) is structurally similar to amino acids and is biodegradable, unlike the pinacol byproduct which is more persistent.

  • Waste Stream: The aqueous waste containing the MIDA dianion can be neutralized. In activated sludge treatments, MIDA degrades significantly faster than many phosphine-based byproducts.

Comparison Table: Performance Metrics

FeatureMIDA EstersPinacol EstersFree Boronic Acids
Bench Stability Indefinite (Air/Moisture stable)HighLow (Dehydrates to trimer)
Chromatography Stable on SilicaVariable (often streaks)Streaks/Decomposes
Hydrolysis Rate Tunable (Base/Temp dependent)Very SlowN/A (Already hydrolyzed)
Transmetalation Requires Hydrolysis StepSlow (requires activation)Fast
2-Pyridyl Coupling High Yield (Slow release)Low Yield (Unstable)Low Yield (Rapid decomp.)
Green "Sweet Spot" Complex, unstable fragmentsStable, lipophilic fragmentsSimple, robust fragments

Conclusion

While MIDA esters introduce an atom economy penalty due to the protecting group mass, they offer a net positive green chemistry impact for complex syntheses. By preventing reagent decomposition, enabling the use of biodegradable aqueous media, and facilitating iterative workflows that reduce step count, MIDA esters improve the overall Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) .

Recommendation:

  • Use Boronic Acids for simple, robust reactions where atom economy is paramount.

  • Use MIDA Esters for:

    • Unstable substrates (e.g., heteroaromatics).

    • Iterative synthesis (avoiding multiple protection steps).

    • Reactions requiring "catch-and-release" purification to avoid difficult separations.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6]

  • Lipshutz, B. H., et al. (2013). "Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents." Organic Letters.

  • Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry.

  • Delaney, C. P., et al. (2019). "Rapid Automated Iterative Small Molecule Synthesis." ChemRxiv.

  • Sigma-Aldrich. "MIDA Boronates Technical Guide."

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Tert-Butylphenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Tert-butylphenylboronic acid MIDA ester proper disposal procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. 4-Tert-butylphenylboronic acid MIDA ester (a protected organoboronate) requires segregation into Solid Hazardous Waste or Non-Halogenated Organic Waste streams. While MIDA esters are designed for benchtop stability, they are chemically distinct from free boronic acids due to their hydrolytic profile. Improper disposal in basic aqueous waste streams can lead to uncontrolled hydrolysis, releasing the free boronic acid and N-methyliminodiacetic acid (MIDA) ligand, potentially altering the waste stream's physical and chemical properties (e.g., precipitation).

Immediate Action Checklist:

  • Isolate: Keep solid waste separate from reactive oxidizers or strong bases.

  • Label: Clearly identify as "Organoboron Compound – MIDA Ester."

  • Container: Use high-density polyethylene (HDPE) or glass containers.

Technical Identity & Chemical Context

To ensure accurate tracking and safety, you must distinguish the MIDA ester from its parent free acid.

PropertyDescription
Compound Name 4-Tert-butylphenylboronic acid MIDA ester
Active Moiety 4-Tert-butylphenylboronic acid (CAS: 123324-71-0)
Protecting Group N-Methyliminodiacetic acid (MIDA)
Chemical Class Organoboronate ester (B-protected)
Physical State White to off-white crystalline solid
Stability Air/Moisture stable; Hydrolyzes rapidly in aqueous base (NaOH)
The Hydrolysis Factor

MIDA boronates utilize a rigid bicyclic cage to suppress the Lewis acidity of the boron atom.

  • Neutral Conditions: The compound is kinetically stable (slow hydrolysis).

  • Basic Conditions (pH > 10): Rapid hydrolysis occurs, releasing the free boronic acid and the MIDA ligand.

  • Disposal Implication: If disposed of in a basic aqueous waste container , the compound will degrade. While not violently reactive, this releases the free boronic acid (an irritant) and may cause unexpected precipitation of the less soluble free acid, potentially clogging waste lines or containers.

Hazard Assessment (GHS Classification)

Note: Specific toxicological data for this MIDA ester may be limited. The following classification is derived from the parent boronic acid and general organoboron safety profiles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection/face protection.[1][3][4][5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]

Disposal Decision Matrix

This logic flow ensures compliance with RCRA regulations and minimizes chemical incompatibility risks.

DisposalFlow Start Waste Generation: 4-Tert-butylphenylboronic acid MIDA Ester StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Solution Solution / Reaction Mixture StateCheck->Solution Dissolved SolidBin DISPOSAL PATH A: Solid Hazardous Waste (Label: Organoboron Solid) Solid->SolidBin SolventCheck Solvent Type? Solution->SolventCheck OrgSolvent Organic Solvent (DCM, THF, EtOAc) SolventCheck->OrgSolvent >90% Organic AqSolvent Aqueous / Mixed Aqueous SolventCheck->AqSolvent Significant Water Content HalogenCheck Contains Halogens? (DCM, Chloroform) OrgSolvent->HalogenCheck AqTreat DISPOSAL PATH D: Aqueous Waste (Check pH Compatibility) AqSolvent->AqTreat Warning: Hydrolysis Risk HaloBin DISPOSAL PATH B: Halogenated Organic Waste HalogenCheck->HaloBin Yes (e.g. DCM) NonHaloBin DISPOSAL PATH C: Non-Halogenated Organic Waste HalogenCheck->NonHaloBin No (e.g. THF, Acetone)

Figure 1: Decision tree for the segregation of MIDA boronate waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred)

Best for: Expired chemicals, contaminated weighing paper, spill cleanup residues.

  • Collection: Place the solid material in a dedicated wide-mouth jar or double-bagged polyethylene bag.

  • Labeling: Label as "Hazardous Waste - Solid." Explicitly list "4-Tert-butylphenylboronic acid MIDA ester."

  • Segregation: Do not mix with heavy metal solids or strong oxidizers (e.g., permanganates, nitrates).

  • Disposal: Seal container and request EHS pickup for incineration.

Protocol B: Organic Liquid Waste

Best for: Mother liquors from recrystallization, reaction solvents (THF, Acetone, DCM).

  • Solvent Identification: Determine if the solvent is halogenated (contains Cl, Br, F) or non-halogenated.

  • Transfer: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).

  • Concentration Check: If the concentration of the boronate is high (>5%), consider rotovapping the solvent to a solid residue and disposing via Protocol A to reduce liquid waste volume and cost.

  • Compatibility: MIDA esters are generally compatible with standard organic waste streams.

Protocol C: Aqueous Waste (Caution Required)

Best for: Aqueous layers from extractions.

  • pH Check: Measure the pH of the waste stream.

  • Hydrolysis Management:

    • If Basic (pH > 10): The MIDA ester will hydrolyze to 4-tert-butylphenylboronic acid and MIDA salt. Ensure the waste container is not sealed airtight immediately if there is any risk of exotherm (rare for this dilution) or pressure buildup from other side reactions.

    • Precipitation Risk: The free boronic acid is less soluble in water than the MIDA ester. Watch for solids crashing out, which can clog waste containers.

  • Action: It is often safer to extract the aqueous layer with an organic solvent (like ethyl acetate) to move the boronate into the organic waste stream (Protocol B) before disposing of the aqueous layer.

Regulatory & Compliance Codes

When filling out waste manifests, use the following guidelines. Always verify with your local EHS officer as state regulations may vary.

  • RCRA Waste Code:

    • There is no specific P or U code for this compound.[4]

    • Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents like Methanol [F003] or DCM [F002]).

    • If the waste exhibits ignitability (flash point < 60°C due to solvent), use code D001 .

  • DOT Shipping (for waste transport):

    • Generally not regulated as a specific DOT hazard class unless in a flammable solvent.

    • If pure solid: "Environmentally hazardous substance, solid, n.o.s. (Organoboron compound)" may apply if aquatic toxicity thresholds are met (refer to SDS Section 12).

Emergency Procedures

Spill Response:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[6][7] Use a dust mask (N95) if powder is fine.

  • Containment: Sweep up dry spills carefully to avoid dust generation. Do not use a wet mop initially (to prevent hydrolysis and spreading).

  • Decontamination: Wipe the area with a soap/water solution after removing the bulk solid. The soap (surfactant) helps solubilize any remaining boronic acid residues.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[2][3][4][5]

  • Skin Contact: Wash with soap and water.[1][2][3][4] If irritation persists (redness/itching), seek medical attention.[5]

References

  • Chemical Identity & Properties

    • PubChem. 4-tert-Butylphenylboronic acid (Parent Acid Data). National Library of Medicine. [Link]

  • MIDA Boronate Hydrolysis Mechanisms

    • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8, 1067–1075. [Link]

  • General Laboratory Safety & Disposal

    • American Chemical Society. Hazardous Waste Management Guide for Academic Laboratories. [Link]

  • Safety Data Sheet (Parent Compound Reference)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.